2,6-Dichloro-4-fluorobenzenesulfonamide
Description
BenchChem offers high-quality 2,6-Dichloro-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dichloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTGZIUOKXFCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: Acidity as a Design Element in Medicinal Chemistry
An In-Depth Technical Guide Topic: pKa Values of Polyhalogenated Benzenesulfonamides: A Guide for Drug Development Professionals
In the intricate process of drug discovery and development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in a biological system. For ionizable drugs, including the vast class of sulfonamides, the pKa value dictates the degree of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, protein binding, and ultimately, interaction with the molecular target. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as the cornerstone for carbonic anhydrase inhibitors.[1] The acidity of the sulfonamide N-H proton is a critical determinant of its binding affinity, as the deprotonated, anionic form is typically the one that coordinates to the zinc ion in the enzyme's active site.[1]
This guide provides an in-depth exploration of how polyhalogenation of the benzene ring serves as a powerful tool to modulate the pKa of benzenesulfonamides. We will delve into the underlying electronic principles, present robust experimental and computational methodologies for pKa determination, and analyze structure-acidity relationships (SAR). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and fine-tune the acidity of these compounds to optimize their therapeutic potential.
The Electronic Architecture of Acidity in Benzenesulfonamides
The acidity of a benzenesulfonamide is not a random property but a direct consequence of its electronic structure. The journey to understanding this begins with the sulfonamide group (-SO₂NH₂) itself and is then modulated by the aromatic ring and its substituents.
The Intrinsic Acidity of the Sulfonamide Moiety
The sulfonamide proton is inherently acidic due to the powerful electron-withdrawing nature of the adjacent sulfonyl group. The two oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the nitrogen atom. This polarization weakens the N-H bond and, more importantly, stabilizes the resulting conjugate base (the sulfonamidate anion, -SO₂N⁻H) after deprotonation. The negative charge on the nitrogen is effectively delocalized over the entire sulfonyl group, spreading it across the two oxygen atoms and the nitrogen atom. This charge dispersal is the primary reason for its acidity.
The Role of Halogen Substituents
When halogens are introduced onto the benzene ring, they exert a significant influence on the electron density of the entire molecule, thereby altering the pKa. This influence is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Halogens are highly electronegative atoms. They pull electron density towards themselves through the sigma (σ) bonds of the molecule. This through-bond polarization is known as the negative inductive effect (-I). This effect withdraws electron density from the benzene ring and, by extension, from the sulfonamide group, further stabilizing the anionic conjugate base and thus increasing acidity (lowering the pKa).[2][3] The strength of the inductive effect is distance-dependent and follows the order of electronegativity: F > Cl > Br > I.[3]
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This is a positive resonance effect (+R), which donates electron density to the ring. Donating electron density would destabilize the conjugate base and decrease acidity.[4]
For halogens, the inductive effect overwhelmingly dominates the resonance effect. The net result is that halogens act as electron-withdrawing groups, increasing the acidity of benzenesulfonamides.
The Additive and Positional Impact of Polyhalogenation
The true power of halogenation in pKa modulation becomes evident with multiple substitutions.
-
Additive Effect: The electron-withdrawing inductive effects of multiple halogens are cumulative. Therefore, a di- or tri-halogenated benzenesulfonamide will be significantly more acidic than its mono-halogenated counterpart.[2]
-
Positional Effect (ortho, meta, para): The inductive effect weakens with distance.[3] Consequently, halogens in the ortho and meta positions exert a stronger acid-strengthening effect than a halogen in the para position.[5] Furthermore, many ortho-substituents produce a greater increase in acidity than expected, a phenomenon known as the "ortho-effect," which is thought to arise from a combination of steric and electronic factors.[2]
The following diagram illustrates the logical relationship between halogen substitution and the resulting acidity of the sulfonamide proton.
Caption: Workflow for pKa determination via potentiometric titration.
Computational Chemistry: An In Silico Approach to pKa Prediction
Alongside experimental methods, computational chemistry provides a powerful, predictive tool for estimating pKa values, enabling the rapid screening of virtual compounds before synthesis. [6][7]
Theoretical Foundation
The most common computational approaches involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is directly proportional to this value. This is typically done using Density Functional Theory (DFT) calculations combined with a continuum solvation model (such as PCM or SMD) to account for the effect of the solvent. [7][8][9]A thermodynamic cycle, often called the "direct approach," is used to relate the free energy of deprotonation in solution to the calculated energies of the individual species. [7]
Simplified Computational Workflow
-
Structure Optimization: The 3D structures of the protonated sulfonamide (HA) and the deprotonated anion (A⁻) are computationally optimized to find their lowest energy conformations.
-
Energy Calculation: Single-point energy calculations are performed on the optimized structures in a simulated solvent environment to obtain their respective Gibbs free energies (G_sol(HA) and G_sol(A⁻)).
-
pKa Calculation: The pKa is calculated using the equation: pKa = (G_sol(A⁻) - G_sol(HA) + G_sol(H⁺)) / (2.303 * RT) where G_sol(H⁺) is the known solvation free energy of a proton, R is the gas constant, and T is the temperature.
Recent studies have shown that including explicit water molecules in the calculation can improve accuracy. [7][10]While powerful, these methods require significant computational expertise to yield reliable results. [6][11]
Conclusion: Strategic pKa Modulation for Enhanced Drug Design
The acidity of the sulfonamide proton is a critical, tunable parameter in the design of benzenesulfonamide-based drugs. This guide has established that polyhalogenation is a highly effective strategy for increasing this acidity (i.e., lowering the pKa) in a predictable and rational manner. The electron-withdrawing inductive effect of halogens, which is both additive and position-dependent, allows for the fine-tuning of pKa values across several orders of magnitude.
By leveraging the principles of physical organic chemistry and employing robust experimental and computational methods, drug development professionals can strategically modify the benzenesulfonamide scaffold. This rational control over pKa enables the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) properties and its target engagement, ultimately accelerating the journey from a promising lead compound to a successful therapeutic agent.
References
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Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6291–6302. [Link]
-
Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]
-
Thakur, A., Saini, K. C., & Thakur, M. (2005). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. ARKIVOC, 2005(14), 49-58. [Link]
-
Gudaitis, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58). [Link]
-
Angeli, A., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. PubMed Central. [Link]
-
Zhang, C.-P., et al. (2012). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 135, 162-166. [Link]
-
Reusch, W. (2020). The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]
-
Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
-
Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]
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Scheiner, S., & Hunter, S. (2022). Influence of Benzene Substituents on Halogen Bonds Studied. ChemistryViews. [Link]
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Thakur, A., Saini, K. C., & Thakur, M. (2005). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. Arkat USA. [Link]
-
Oumada, F. Z., et al. (2010). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. ResearchGate. [Link]
-
Shields, G. C., & Seybold, P. G. (2015). Computational estimation of pKa values. ResearchGate. [Link]
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Subirats, X., et al. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]
-
LibreTexts Chemistry. (2023). Substituent Effects on Acidity. [Link]
-
Česnak, M., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
-
Beker, W., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PubMed Central. [Link]
-
Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. Journal of the American Chemical Society. [Link]
-
Laasonen, K., & Partanen, I. (2022). How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]
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Neuman, R. C. (2005). Substituent Effects. University of California, Riverside. [Link]
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A Technical Guide to the Structure-Activity Relationship of 2,6-Disubstituted Sulfonamides
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly significant subclass: 2,6-disubstituted aryl sulfonamides. We will explore how substitutions flanking the central aryl ring modulate the molecule's conformation, electronic character, and ultimately, its biological activity. This document is intended for researchers and professionals in drug development, providing a framework for the rational design of potent and selective therapeutic agents based on this privileged scaffold. We will dissect the causality behind experimental design, from synthesis to biological evaluation, grounding our discussion in authoritative principles and field-proven insights.
The Sulfonamide: A Privileged Scaffold in Drug Discovery
The journey of sulfonamides began with the discovery of the antibacterial properties of Prontosil, a prodrug that is metabolized to the active agent, sulfanilamide.[2] This discovery ushered in the era of chemotherapy and unveiled a scaffold with remarkable therapeutic versatility. Beyond their initial use as antibacterial agents, sulfonamides have been successfully developed as diuretics, anti-inflammatory agents (COX-2 inhibitors), anticonvulsants, hypoglycemics, and anticancer agents.[1][3][4]
The power of the sulfonamide group (-SO₂NHR) lies in its distinct physicochemical properties. The sulfur atom is in a high oxidation state, and the two oxygen atoms act as strong hydrogen bond acceptors. The N-H proton is acidic, allowing it to act as a hydrogen bond donor.[5] This dual hydrogen-bonding capability is fundamental to its ability to interact with diverse biological targets.[5] Furthermore, the geometry and electronic nature of the sulfonamide group can be finely tuned through substitution, making it an ideal starting point for SAR studies.
Core Principles of 2,6-Disubstitution
Focusing on an aryl sulfonamide core, placing substituents at the 2- and 6-positions (ortho to the point of attachment of a side chain) introduces significant steric and electronic constraints. This strategic substitution is a powerful tool for medicinal chemists to:
-
Enforce Bioactive Conformation: Bulky groups at the 2- and 6-positions can restrict the rotation around the aryl-X bond (where X is the rest of the molecule), locking the molecule into a specific, and hopefully more potent, conformation. This reduces the entropic penalty upon binding to a target.
-
Enhance Selectivity: By tailoring the size and nature of the 2,6-substituents, one can design molecules that fit precisely into the binding pocket of a target enzyme or receptor while sterically clashing with the active site of off-target proteins.
-
Modulate Physicochemical Properties: These substituents can influence pKa, lipophilicity (LogP), and metabolic stability, all critical parameters for a successful drug candidate.[6]
The following diagram illustrates the general SAR strategy for this class of compounds, highlighting the key regions for chemical modification and their anticipated impact.
Caption: General SAR model for 2,6-disubstituted sulfonamides.
Deconstructing the SAR: Key Molecular Interactions
The biological activity of a 2,6-disubstituted sulfonamide is a composite of the contributions from each part of its structure. A deep understanding of these contributions is essential for rational drug design.
The Role of the 2,6-Substituents (R¹ and R²)
As seen in compounds like 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid derivatives, the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring serves a critical purpose.[3] These bulky, electron-withdrawing groups create a twisted conformation that is often crucial for fitting into the hydrophobic binding pockets of enzymes like cyclooxygenase (COX).
-
Steric Influence: The size of the substituents is paramount. Small groups (e.g., -F, -CH₃) may offer minor conformational restriction, while larger groups (e.g., -Cl, -CF₃, isopropyl) can enforce a nearly perpendicular arrangement between the aryl ring and its substituent, profoundly influencing target engagement.
-
Electronic Influence: Electron-withdrawing groups (e.g., -Cl, -NO₂) can increase the acidity of the sulfonamide N-H proton, making it a stronger hydrogen bond donor. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease its acidity. This modulation of pKa directly impacts ionization state at physiological pH, affecting cell permeability and target binding.[7]
The Sulfonamide Linker: More Than a Spacer
The sulfonamide group is rarely a passive linker. Its ability to form strong hydrogen bonds is often the primary anchor positioning the molecule within the active site.
-
Hydrogen Bonding: The two sulfonyl oxygens are excellent hydrogen bond acceptors, while the NH group is an effective donor. This pattern allows for specific, directional interactions with amino acid residues like arginine, histidine, or serine in a protein's active site.
-
Bioisosteric Replacement: In advanced drug design, the classical sulfonamide can be replaced by bioisosteres to overcome challenges like poor pharmacokinetics or to explore novel intellectual property.[8][9] Promising bioisosteres include sulfoximines and sulfonimidamides, which alter the geometry and hydrogen bonding potential, offering a tactical approach to refining activity.[10][11]
The R³ Group: Dictating the Target
While the 2,6-disubstituted aryl sulfonamide is the core scaffold, the R³ group attached to the sulfonamide nitrogen is typically the primary determinant of the biological target.
-
Antibacterial Agents: In classical sulfa drugs, R³ is often a heteroaromatic ring (e.g., pyrimidine in sulfadiazine) that mimics the p-aminobenzoic acid (PABA) precursor required for bacterial folate synthesis.[2]
-
COX-2 Inhibitors: In celecoxib, the R³ group is a 1,5-diarylpyrazole, which fits into a specific side pocket of the COX-2 enzyme, conferring selectivity over the COX-1 isoform.[1]
-
Carbonic Anhydrase Inhibitors: For this class of drugs, the R³ group is often small or absent (an unsubstituted sulfonamide), as the core moiety itself is responsible for coordinating to the zinc ion in the enzyme's active site.
The table below presents hypothetical data for a generic kinase inhibitor SAR campaign, illustrating how systematic modification of the 2,6-substituents can impact potency.
| Compound ID | R¹ Substituent | R² Substituent | Kinase Inhibition IC₅₀ (nM) | Rationale for Change |
| REF-01 | H | H | 850 | Baseline, unsubstituted compound. |
| TEST-02 | Cl | H | 320 | Addition of a single EWG improves potency. |
| TEST-03 | Cl | Cl | 75 | Disubstitution significantly improves potency, likely by enforcing an optimal binding conformation. |
| TEST-04 | F | F | 150 | Smaller fluorine atoms provide less steric bulk than chlorine, resulting in a less optimal fit. |
| TEST-05 | CH₃ | CH₃ | 400 | Bulky but electron-donating groups are less favorable than electron-withdrawing groups. |
| TEST-06 | CF₃ | H | 95 | A single, highly bulky, and strongly EWG provides potency comparable to the dichloro analog. |
Experimental Protocols for SAR Elucidation
A robust SAR campaign relies on a systematic and repeatable workflow encompassing synthesis, purification, and biological evaluation.
General Synthetic Workflow
The most common and reliable method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[12]
Caption: Standard workflow for the synthesis of sulfonamides.
Detailed Protocol: Synthesis of a Generic 2,6-Dichloro-N-aryl-benzenesulfonamide
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add the desired amine (R³-NH₂, 1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Basification: Add pyridine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Coupling Reaction: Dissolve 2,6-dichlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%).
Causality Note: The use of a base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling to 0°C helps control the exothermicity of the reaction.
Biological Evaluation: Enzyme Inhibition Assay
To quantify the potency of newly synthesized compounds, a robust and reproducible biological assay is required. An enzyme inhibition assay is a standard method.
Caption: Workflow for a typical enzyme inhibition assay.
Structural Validation: X-Ray Crystallography
The ultimate validation of an SAR hypothesis is the visualization of the compound binding to its target. X-ray crystallography provides an atomic-level snapshot of the protein-ligand complex.[5][13] A co-crystal structure can reveal:
-
The precise binding mode and conformation of the inhibitor.
-
Key hydrogen bonds, hydrophobic interactions, and other forces governing binding.[14]
-
Confirmation that the 2,6-substituents are making the intended interactions and providing the hypothesized steric effects.
-
Opportunities for further optimization by identifying unfilled pockets or potential steric clashes.[13]
This structural information provides invaluable, definitive feedback for the next cycle of drug design, transforming SAR from a correlative exercise into a truly structure-based endeavor.
Conclusion
The 2,6-disubstituted aryl sulfonamide scaffold represents a powerful platform for the development of targeted therapeutics. The strategic placement of substituents ortho to the main molecular vector provides medicinal chemists with fine control over the compound's three-dimensional structure, electronic properties, and ultimately, its interaction with a biological target. A successful drug discovery campaign based on this scaffold requires an integrated approach, combining rational design, efficient synthesis, quantitative biological evaluation, and structural validation. By understanding the causal relationships between chemical structure and biological activity, researchers can more effectively navigate the complex landscape of drug development to produce novel medicines with enhanced potency, selectivity, and safety profiles.
References
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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Jaros, S., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Journal of Physical Chemistry B, 127(30), 6615–6627. [Link]
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Patel, N. B., et al. (2006). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. Acta Pharmaceutica, 56(3), 349-358. [Link]
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Al-Trawneh, S. A., & Al-Salahi, R. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19, 3329–3344. [Link]
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Ahmad, S., et al. (2023). Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs. ResearchGate. [Link]
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Iqbal, T., et al. (2022). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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García-Rojas, M., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 29(5), 1119. [Link]
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Gnamm, C. (2022). Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry, 65(3), 1935-1937. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Davies, A. T., & Bull, J. A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11527–11533. [Link]
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Al-Abri, Z. (2023). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Taibah University for Science, 17(1). [Link]
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SWR. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link]
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Metabolic Stability of Fluorinated Sulfonamide Pharmacophores
Topic: Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Strategic Lead Optimization
Executive Summary
The sulfonamide moiety (
Strategic fluorination—specifically the incorporation of trifluoromethyl (
The Sulfonamide Scaffold: Liabilities & The Fluorine Solution
The Metabolic Vulnerability
Unsubstituted or simple alkyl-sulfonamides face two primary metabolic threats in vivo:
-
Oxidative Attack (Phase I): Cytochrome P450 (CYP) enzymes target electron-rich aromatic rings attached to the sulfonyl group (arene oxidation) or the
-carbons of N-alkyl substituents (N-dealkylation). -
Conjugation (Phase II): While sulfonamides resist acyl glucuronidation (a toxicity risk for carboxylic acids), the sulfonamide nitrogen can undergo direct N-glucuronidation, facilitating rapid clearance.
The Fluorine Effect: Electronic & Steric Shielding
Fluorine acts as a "metabolic shield" through three distinct mechanisms:
-
Bond Strength: The C-F bond (
) is significantly stronger than the C-H bond ( ), rendering the site inert to CYP-mediated hydrogen abstraction (HAT). -
pKa Modulation: Fluorine is highly electronegative (
). When placed proximal to the sulfonamide, it drastically lowers the pKa of the -NH- proton.-
Standard Sulfonamide (
): pKa (Neutral at pH 7.4). -
Trifluoromethanesulfonamide (
): pKa (Ionized at pH 7.4).
-
-
Lipophilicity Tuning: Despite ionization, the high lipophilicity of the
group maintains membrane permeability while preventing the "solubility cliff" often seen with other polar groups.
Mechanisms of Metabolic Stabilization[2]
Blocking Aromatic Hydroxylation
CYP enzymes (e.g., CYP2C9, CYP3A4) prefer electron-rich aromatic rings for oxidation.
-
Mechanism: The oxidative attack typically proceeds via an electrophilic species (Compound I) attacking the
-system. -
Fluorine Intervention: Substitution of H with F on the benzenesulfonyl ring (particularly at the 2,4- or 3,5-positions) deactivates the ring electronically (inductive withdrawal) and sterically blocks the site of metabolism (SOM).
The Triflamide Bioisostere ( )
Replacing a methyl group (
-
Metabolic Advantage: The
-carbon is fully fluorinated, completely blocking CYP-mediated hydroxylation that would otherwise lead to dealkylation or alcohol formation. -
Bioisosterism: The triflamide anion mimics the carboxylate anion (
) in charge distribution but lacks the liability of forming reactive acyl glucuronides, reducing the risk of idiosyncratic drug-induced liver injury (DILI).
Visualization of Metabolic Pathways
The following diagram illustrates how fluorination blocks specific metabolic routes.
Figure 1: Comparison of metabolic fates for alkyl-sulfonamides versus fluorinated analogs. Fluorination prevents the critical
Comparative Data: Fluorine vs. Hydrogen[3]
The table below highlights the impact of fluorination on metabolic stability (Half-life,
| Scaffold Type | Substituent (R) | pKa (approx) | Metabolic Stability ( | Primary Metabolic Route |
| Benzenesulfonamide | 10.1 | Low (< 30 min) | Para-hydroxylation | |
| 9.8 | Moderate (~60 min) | Ortho-hydroxylation | ||
| 9.3 | High (> 120 min) | Negligible oxidation | ||
| Alkyl Sulfonamide | 10.5 | Moderate | N-demethylation (slow) | |
| Triflamide | 6.4 | Very High (> 240 min) | Phase II (Glucuronidation) only |
Key Insight: The transition from Methyl to Trifluoromethyl drops the pKa by ~4 units, shifting the species from neutral to anionic at physiological pH. This reduces passive diffusion slightly but drastically improves metabolic stability by eliminating the oxidative soft spot.
Experimental Protocols for Assessment
To validate the metabolic stability of fluorinated sulfonamides, a rigorous Microsomal Stability Assay is required. This protocol is optimized to detect both oxidative (CYP) and hydrolytic degradation.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Standardized workflow for assessing microsomal stability.
Data Calculation
Calculate the Intrinsic Clearance (
Acceptance Criteria:
-
High Stability:
( min). -
Moderate Stability:
. -
Low Stability:
.
Strategic Decision Tree: When to Fluorinate?
Not all sulfonamides require fluorination. Use this logic flow to determine if a fluorinated pharmacophore is appropriate for your lead series.
Figure 3: Decision matrix for implementing fluorinated sulfonamide pharmacophores.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Standard reference for HLM Protocols).
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role of fluorine substitution in benzenesulfonamide binding affinity
An In-Depth Technical Guide to the Role of Fluorine Substitution in Benzenesulfonamide Binding Affinity
Abstract
The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the role of fluorine substitution in modulating the binding affinity of benzenesulfonamide-based ligands. We will delve into the fundamental physicochemical principles governing fluorine's influence, explore its impact on structure-activity relationships (SAR) with a focus on carbonic anhydrase inhibitors, and detail the critical experimental methodologies used to quantify these effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorine's unique properties for the rational design of potent and selective therapeutic agents.
Introduction: The Strategic Value of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug discovery.[1][2] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its substitution with minimal steric perturbation.[1] However, the profound electronic effects of fluorine can dramatically alter a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and conformational preferences.[3][4] These modifications can lead to enhanced binding affinity, improved pharmacokinetic profiles, and greater target selectivity.[3]
Benzenesulfonamides are a prominent class of compounds with a wide range of therapeutic applications, most notably as carbonic anhydrase inhibitors.[5][6] The sulfonamide moiety is a key pharmacophore, often acting as an "anchor" in the active site of target enzymes.[5] The strategic placement of fluorine atoms on the benzene ring provides a powerful means to fine-tune the binding affinity and selectivity of these inhibitors.[5]
The Physicochemical Impact of Fluorine Substitution
The introduction of fluorine into a benzenesulfonamide scaffold can induce several critical changes in its molecular properties:
-
Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature significantly increases the acidity of the sulfonamide proton.[7] This lower pKa can lead to a stronger interaction with the zinc cation present in the active site of metalloenzymes like carbonic anhydrase, thereby enhancing binding affinity.[8]
-
Alteration of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can decrease it.[1][9] This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein.[9][10]
-
Influence on Conformation: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects. This can stabilize a bioactive conformation that is more favorable for binding to the target protein.[3]
-
Formation of Favorable Interactions: While not a classical hydrogen bond acceptor, fluorine can participate in favorable electrostatic and dipolar interactions with protein residues.[9][10][11] These "orthogonal" interactions can contribute significantly to the overall binding energy.
Structure-Activity Relationships of Fluorinated Benzenesulfonamides: A Focus on Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[8] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in tumors, making them attractive targets for anticancer therapies.[8][12][13] Fluorinated benzenesulfonamides have emerged as potent and selective inhibitors of these cancer-related CAs.[12][14][15]
The general structure-activity relationship (SAR) for benzenesulfonamide-based CA inhibitors involves the sulfonamide group coordinating with the active site zinc ion, while the substituted benzene ring extends into a hydrophobic pocket.[13][16] Fluorine substitution on the benzene ring can significantly impact both affinity and isoform selectivity.
Table 1: Impact of Fluorination on the Binding Affinity of Benzenesulfonamides for Carbonic Anhydrase Isozymes
| Compound | Substituent Pattern | Target Isozyme | Binding Affinity (Kd) | Fold Improvement over Non-fluorinated Analog | Reference |
| VD11-4-2 | meta-substituted trifluorinated | CA IX | 50 pM | >1000 | [8] |
| 4b | tetrafluorinated | CA I | 0.2 nM | - | [8] |
| Various | 3,4-disubstituted-trifluoro | Various CAs | High Affinity | Higher than 2,4-disubstituted analogs | [14] |
Note: This table presents representative data to illustrate trends. Direct comparison of Kd values across different studies should be done with caution due to variations in experimental conditions.
The data in Table 1 highlights that specific fluorination patterns can lead to dramatic increases in binding affinity and selectivity. For instance, di-meta-substituted fluorinated benzenesulfonamides have been shown to be picomolar binders of CA IX with over 1000-fold selectivity against off-target isoforms.[8][12][15]
Experimental Methodologies for Assessing Binding Affinity
The rational design of fluorinated benzenesulfonamides relies on accurate and robust methods for quantifying their binding affinity and elucidating their binding mode.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18][19]
Experimental Protocol: ITC Measurement of Benzenesulfonamide Binding to Carbonic Anhydrase
-
Sample Preparation:
-
Prepare a solution of the target CA isozyme (typically 5-50 µM) in a suitable, degassed buffer.[20]
-
Prepare a solution of the fluorinated benzenesulfonamide (typically 50-500 µM) in the identical buffer.[20] Precise concentration determination is critical.
-
Ensure the pH of both solutions is identical to minimize heats of dilution.[20]
-
-
ITC Experiment Setup:
-
Load the CA solution into the sample cell of the calorimeter.
-
Load the benzenesulfonamide solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to generate a binding isotherm.
-
This isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[20] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.
-
Causality Behind Experimental Choices:
-
Identical Buffer: Using the exact same buffer for both the protein and ligand is crucial to minimize heats of dilution, which can otherwise mask the true heat of binding.[20]
-
Degassing: Degassing the buffers prevents the formation of air bubbles in the calorimeter cell, which can cause significant noise in the data.[20]
-
Concentration Range: The concentrations of the protein and ligand are chosen to ensure a "c-value" (c = [protein] * n / Kd) that allows for accurate determination of the binding parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.[17][21][22] It provides kinetic information (association and dissociation rates) in addition to binding affinity.[23][24]
Experimental Protocol: SPR Analysis of Benzenesulfonamide-CA Interaction
-
Ligand Immobilization:
-
The target CA isozyme is covalently immobilized onto a sensor chip surface.[23]
-
-
Analyte Injection:
-
A series of concentrations of the fluorinated benzenesulfonamide (analyte) are flowed over the sensor chip surface.[25]
-
-
Detection:
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[21]
-
-
Data Analysis:
-
The sensorgram data is fitted to a kinetic model to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is then calculated as kd/ka.[24]
-
Diagram: SPR Experimental Workflow
Caption: A typical workflow for analyzing protein-ligand interactions using Surface Plasmon Resonance (SPR).
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[17][26][27] This provides invaluable insights into the specific interactions that govern binding affinity and selectivity.[13]
Experimental Protocol: Co-crystallization of a Fluorinated Benzenesulfonamide with Carbonic Anhydrase
-
Protein Expression and Purification: The target CA isozyme is expressed and purified to a high degree.
-
Crystallization Screening: The purified protein is mixed with the fluorinated benzenesulfonamide and screened against a wide range of crystallization conditions.
-
Crystal Optimization: Promising crystallization "hits" are optimized to produce diffraction-quality crystals.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.[16][27]
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[16]
Diagram: The Role of Fluorine in the Active Site of Carbonic Anhydrase
Caption: A schematic representation of a fluorinated benzenesulfonamide binding to the active site of carbonic anhydrase.
The resulting crystal structure can reveal how the fluorine atom(s) are oriented within the binding pocket and whether they are forming specific interactions with protein residues, providing a structural basis for the observed binding affinity.[12][14][15]
Conclusion
Fluorine substitution is a powerful and versatile strategy for optimizing the binding affinity and selectivity of benzenesulfonamide-based inhibitors. By understanding the fundamental physicochemical effects of fluorine and employing robust experimental techniques such as ITC, SPR, and X-ray crystallography, medicinal chemists can rationally design more potent and effective therapeutic agents. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's role in molecular recognition will undoubtedly lead to the discovery of new and improved drugs in the future.
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- Janvand, S. H. A., et al. (2023). Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. International Journal of Biological Macromolecules, 227, 590-600.
- Vaškevičius, A., et al. (2025). Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3696.
- Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development.
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- Motiwala, H. F., et al. (2015). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE, 10(4), e0124216.
- ResearchGate. (n.d.). Synthesis of para‐meta substituted fluorinated benzenesulfonamides.
- Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. Biology LibreTexts.
- ResearchGate. (n.d.). F substitution increases the binding affinity between compounds and target proteins.
- ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?.
- Cierpicki, T. (2013). Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. 2nd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
- ACS Publications. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay.
- Taylor, S. D., et al. (2004). Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters, 6(22), 3945-3948.
- ACS Publications. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and X. Journal of Medicinal Chemistry.
- ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
- Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
- Encyclopedia.pub. (2024).
- ResearchGate. (n.d.). Effects of fluorine incorporation on drugs and imaging probes.
- Gerhards, M., et al. (2025). Experimental observation of quantum mechanical fluorine tunnelling.
- MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI.
- BIAcore. (n.d.). Surface plasmon resonance. BIAcore.
- Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Saboury, A. A. (n.d.). A Review on the Ligand Binding Studies by Isothermal Titration Calorimetry. Iranian Chemical Society.
- Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
- Cole, T. A., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Methods in Molecular Biology (pp. 23-41). Humana Press.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.
- CRELUX. (n.d.). X-ray Crystallography. CRELUX.
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- MDPI. (2025).
- Chem Help ASAP. (2020). target proteins & x-ray crystallography. YouTube.
- University of Bonn. (n.d.). X-Ray Crystallography of G Protein-coupled Receptors. bonndoc.
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An In-Depth Technical Guide to the Halogen Bonding Interactions of 2,6-dichloro-4-fluorobenzenesulfonamide
This guide provides a comprehensive technical overview of 2,6-dichloro-4-fluorobenzenesulfonamide, with a particular focus on its halogen bonding interactions. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging halogen bonding in crystal engineering and medicinal chemistry.
Introduction: The Significance of Halogen Bonding in Sulfonamides
Sulfonamides are a cornerstone in pharmaceutical chemistry, with applications ranging from antibacterial to anti-diabetic agents.[1] Their chemical versatility and ability to participate in a variety of intermolecular interactions make them ideal scaffolds for drug design. Among these interactions, the halogen bond has emerged as a powerful tool for modulating the physicochemical properties and biological activity of molecules.[2]
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[3] This seemingly counterintuitive behavior arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond.[3] The strength and directionality of halogen bonds make them highly valuable in the rational design of solid-state architectures and in enhancing protein-ligand binding affinity.[2][4]
The subject of this guide, 2,6-dichloro-4-fluorobenzenesulfonamide, is a particularly interesting candidate for studying halogen bonding. The presence of two chlorine atoms ortho to the sulfonyl group provides strong halogen bond donors. The fluorine atom at the para position, while generally not a strong halogen bond donor, influences the electronic properties of the aromatic ring.[5] The sulfonamide moiety itself presents multiple potential halogen bond acceptors (the oxygen and nitrogen atoms), setting the stage for a rich interplay of intermolecular forces, including the well-established hydrogen bonding capabilities of the N-H group.[6][7]
This guide will delve into the synthesis, structural characterization, and computational analysis of 2,6-dichloro-4-fluorobenzenesulfonamide, with the overarching goal of elucidating the nature and potential of its halogen bonding interactions.
Synthesis and Characterization
The synthesis of 2,6-dichloro-4-fluorobenzenesulfonamide is not widely reported in the literature. However, a reliable synthetic route can be proposed based on established methods for the preparation of related arylsulfonamides.[8][9][10] The proposed synthesis involves a two-step process starting from the commercially available 2,6-dichloro-4-fluoroaniline.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2,6-dichloro-4-fluorobenzenesulfonamide is outlined below. This method is adapted from standard procedures for the synthesis of benzenesulfonyl chlorides and their subsequent amination.
Caption: Proposed synthetic pathway for 2,6-dichloro-4-fluorobenzenesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2,6-dichloro-4-fluorobenzenesulfonyl chloride
This procedure is adapted from the synthesis of related sulfonyl chlorides.[11]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet, dissolve 2,6-dichloro-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,6-dichloro-4-fluorobenzenesulfonyl chloride.
Step 2: Synthesis of 2,6-dichloro-4-fluorobenzenesulfonamide
This is a standard procedure for the conversion of sulfonyl chlorides to primary sulfonamides.
-
Dissolve the crude 2,6-dichloro-4-fluorobenzenesulfonyl chloride in a suitable solvent like acetone or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the organic solvent under reduced pressure.
-
Add water to the residue to precipitate the crude sulfonamide.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-dichloro-4-fluorobenzenesulfonamide.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra should be acquired to confirm the molecular structure. The 1H NMR spectrum is expected to show a singlet for the NH2 protons and a triplet for the aromatic proton.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm-1), asymmetric and symmetric S=O stretching (around 1350 and 1160 cm-1, respectively), and C-Cl and C-F stretching vibrations.[6][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for elucidating the solid-state structure and analyzing the halogen bonding interactions.
Structural Analysis of Halogen Bonding Interactions
The solid-state structure of 2,6-dichloro-4-fluorobenzenesulfonamide, as determined by single-crystal X-ray diffraction, is crucial for understanding its halogen bonding capabilities. While the specific crystal structure of this molecule is not available, we can predict the likely intermolecular interactions based on related structures of halogenated sulfonamides.[7][8][9]
Expected Supramolecular Assembly
In the crystal lattice, a competition between hydrogen bonding and halogen bonding is expected to dictate the overall packing. The sulfonamide N-H group is a strong hydrogen bond donor, and the sulfonyl oxygens are strong acceptors. Therefore, the formation of N-H···O hydrogen bonds is highly probable, leading to the formation of chains or dimers.[7][8]
The chlorine atoms at the 2 and 6 positions are potent halogen bond donors. They can interact with various halogen bond acceptors present in the molecule, including:
-
The sulfonyl oxygen atoms (Cl···O interactions)
-
The sulfonamide nitrogen atom (Cl···N interactions)
-
The π-system of the aromatic ring of a neighboring molecule (Cl···π interactions)
The fluorine atom is a poor halogen bond donor but can act as a weak acceptor.
Quantitative Geometric Parameters of Halogen Bonds
The strength and nature of a halogen bond can be inferred from its geometric parameters. The following table summarizes the expected ranges for these parameters based on literature data for similar interactions.
| Interaction Type | Donor-Acceptor Distance (d) | R-X···Y Angle (θ) |
| Cl···O | 2.8 - 3.2 Å | 160 - 180° |
| Cl···N | 2.9 - 3.3 Å | 160 - 180° |
| Cl···π (centroid) | 3.2 - 3.6 Å | 150 - 170° |
Data compiled from studies on related halogenated compounds.
A shorter donor-acceptor distance (normalized by the sum of the van der Waals radii) and an angle closer to 180° are indicative of a stronger halogen bond.[3]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[6] For 2,6-dichloro-4-fluorobenzenesulfonamide, this analysis would allow for the deconvolution of the various close contacts and provide a quantitative measure of the contribution of each type of interaction (H···O, Cl···O, Cl···N, Cl···H, etc.) to the overall crystal packing.
Computational Investigation of Halogen Bonding
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and interaction energies of 2,6-dichloro-4-fluorobenzenesulfonamide.[12][13]
Molecular Electrostatic Potential (MEP) Surface
The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the electrophilic and nucleophilic regions. For 2,6-dichloro-4-fluorobenzenesulfonamide, the MEP surface is expected to show:
-
A region of positive electrostatic potential (a σ-hole) on the chlorine atoms, directed along the C-Cl bond axis.
-
Regions of negative electrostatic potential on the sulfonyl oxygen atoms and the sulfonamide nitrogen atom.
-
A region of negative electrostatic potential above and below the plane of the aromatic ring.
Caption: Conceptual representation of MEP surface features.
Interaction Energy Calculations
The strength of the halogen bonds can be quantified by calculating the interaction energy of dimers or larger clusters of 2,6-dichloro-4-fluorobenzenesulfonamide. This is typically done using high-level DFT methods with appropriate basis sets that can accurately describe non-covalent interactions. The interaction energies should be corrected for basis set superposition error (BSSE).
| Dimer Configuration | Estimated Interaction Energy (kcal/mol) |
| N-H···O Hydrogen Bond | -5 to -8 |
| Cl···O Halogen Bond | -2 to -4 |
| Cl···N Halogen Bond | -1.5 to -3.5 |
| Cl···π Halogen Bond | -1 to -2.5 |
These are estimated values based on computational studies of similar systems.
Natural Bond Orbital (NBO) Analysis
NBO analysis can be used to investigate the charge transfer interactions that contribute to the formation of the halogen bond.[13] A key indicator of a halogen bond is the donation of electron density from a lone pair of the acceptor atom (e.g., oxygen or nitrogen) into the antibonding σ*(C-Cl) orbital of the donor.
Applications in Drug Discovery and Materials Science
The ability of 2,6-dichloro-4-fluorobenzenesulfonamide to form directional and moderately strong halogen bonds makes it a valuable building block in several areas.
Crystal Engineering
By co-crystallizing 2,6-dichloro-4-fluorobenzenesulfonamide with various halogen bond acceptors (e.g., pyridines, ureas, amides), it is possible to create novel supramolecular architectures with tailored properties.[1] This could be exploited in the design of new pharmaceutical co-crystals with improved solubility, stability, or bioavailability.
Drug Design
Halogenation is a common strategy in drug design to enhance binding affinity and membrane permeability.[4][5] The chlorine atoms in 2,6-dichloro-4-fluorobenzenesulfonamide can act as key interaction points with biological targets. For example, many halogenated sulfonamides are potent inhibitors of carbonic anhydrases, where the halogen atoms can form halogen bonds with backbone carbonyls or amino acid side chains in the active site.[14]
Caption: Conceptual diagram of binding interactions in a protein active site.
Anion Recognition and Sensing
The electrophilic σ-holes on the chlorine atoms can also interact with anions. This property could be exploited in the design of receptors for anion recognition and sensing.[15]
Conclusion
2,6-dichloro-4-fluorobenzenesulfonamide is a molecule with significant potential for the study and application of halogen bonding. The interplay between strong hydrogen bonds and moderately strong halogen bonds is likely to result in a rich and complex supramolecular chemistry. This guide has provided a framework for the synthesis, characterization, and computational analysis of this compound. The insights gained from such studies will undoubtedly contribute to the broader understanding of halogen bonding and its application in the rational design of functional molecules and materials.
References
-
Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? MDPI. [Link]
-
Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. PubMed. [Link]
-
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC. [Link]
-
Substituted halogenated arylsulfonamides: a new class of sigma receptor binding tumor imaging agents. PubMed. [Link]
-
Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]
-
Org. Synth. 2014, 91, 39-51. Organic Syntheses. [Link]
-
N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. PMC. [Link]
-
2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide. PMC. [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]
-
The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. PMC. [Link]
-
Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]
-
The Nature of S-N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge XAS. ChemRxiv. [Link]
-
Exploring the Applications of 2,6-Difluorobenzenesulfonyl Chloride in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2,6-Dichloro-N-(4-chlorophenyl)benzamide. PMC. [Link]
- Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
-
The Halogen Bond. PMC. [Link]
-
2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide. PMC. [Link]
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Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. [Link]
-
Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. PMC. [Link]
-
Halogen bonding and chalcogen bonding mediated sensing. PMC. [Link]
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- 8. N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Detailed Protocol for the Amination of 2,6-Dichloro-4-Fluorobenzenesulfonyl Chloride
Abstract
This application note provides a comprehensive guide for the synthesis of 2,6-dichloro-4-fluorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol details the nucleophilic substitution reaction between 2,6-dichloro-4-fluorobenzenesulfonyl chloride and an amine source. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Background
Aromatic sulfonamides are a critical class of compounds in medicinal chemistry, famously represented by the sulfa drugs, the first commercially available antibiotics.[1] The synthesis of these molecules typically involves the reaction of an amine with a sulfonyl chloride.[1] The target molecule of this protocol, a substituted 2,6-dichlorobenzenesulfonamide, is of particular interest due to the unique electronic and steric properties conferred by the halogen substituents. The ortho-dichloro groups provide significant steric hindrance around the sulfonyl group, which can influence reaction kinetics and the conformational properties of the final product. The fluorine atom at the para position further modifies the electronic nature of the aromatic ring.
The core of this protocol is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group. This reaction is mechanistically analogous to nucleophilic acyl substitution.[2] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3]
Chemical Principles and Mechanism
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion. The general mechanism is depicted below:
Step 1: Nucleophilic Attack The nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
Step 2: Elimination of Leaving Group The chloride ion, a good leaving group, is expelled, and a proton is removed from the nitrogen atom by a base, forming the stable sulfonamide product.
The choice of base is critical. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is preferred to avoid competition with the primary amine nucleophile in reacting with the sulfonyl chloride.[4] If a primary or secondary amine is used as the nucleophile, using at least two equivalents of the amine can also be effective, where one equivalent acts as the nucleophile and the second as the base to sequester the generated HCl.[4] However, for cleaner reactions and simpler purification, an independent, non-nucleophilic base is often the superior choice.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the amination of 2,6-dichloro-4-fluorobenzenesulfonyl chloride with aqueous ammonia as the aminating agent.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-dichloro-4-fluorobenzenesulfonyl chloride | ≥98% | Commercially Available |
| Ammonium Hydroxide (28-30% solution) | ACS Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Hydrochloric Acid (1 M aqueous solution) | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | Prepared in-house |
| Brine (Saturated Sodium Chloride Solution) | Reagent Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Silica Gel for Flash Chromatography | 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-4-fluorobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in dichloromethane (DCM, approximately 10 mL per gram of sulfonyl chloride).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.
-
Addition of Base and Amine: In a separate beaker, prepare a solution of ammonium hydroxide (1.2 eq) and triethylamine (1.5 eq) in DCM. Slowly add this solution to the stirred sulfonyl chloride solution via a dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,6-dichloro-4-fluorobenzenesulfonamide.[5][6] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[7]
3.4. Workflow Diagram
Caption: Experimental workflow for the amination of 2,6-dichloro-4-fluorobenzenesulfonyl chloride.
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is low, ensure that the sulfonyl chloride starting material is of high purity and anhydrous solvents are used, as sulfonyl chlorides are moisture-sensitive.[8][9] Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture.
-
Side Reactions: The formation of byproducts can occur if the temperature is not controlled during the addition of the amine/base solution. Maintaining a low temperature minimizes potential side reactions.
-
Safety: 2,6-dichloro-4-fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction generates HCl gas, which is corrosive and toxic; proper ventilation is essential.
Characterization of the Final Product
The identity and purity of the synthesized 2,6-dichloro-4-fluorobenzenesulfonamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.
-
Melting Point: To assess the purity of the crystalline solid.
References
- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).
- One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF. (n.d.). ResearchGate.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25).
- Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. (n.d.). Pearson.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
- An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. (n.d.). Vedantu.
- The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate.
- Mechanochemical synthesis of aromatic sulfonamides. (n.d.). Rsc.org.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit.
- One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. (2022, June 24).
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. (n.d.). PMC.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC.
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- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 2,6-Dichloro-4-fluorobenzenesulfonamide as a Precursor in the Synthesis of Novel Triazolopyrimidine Sulfonamide Herbicides
Introduction: The Quest for Novel Herbicidal Scaffolds
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel and effective herbicidal compounds. The triazolopyrimidine sulfonamides are a commercially significant class of herbicides that function by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants.[1][2] This inhibition leads to the cessation of plant growth and eventual death. Prominent members of this class include florasulam, diclosulam, and penoxsulam.
This technical guide delineates the synthetic strategy for a novel triazolopyrimidine sulfonamide herbicide, employing 2,6-dichloro-4-fluorobenzenamine as a key building block. While 2,6-dichloro-4-fluorobenzenesulfonamide itself is the sulfonamide derivative, its precursor amine, 2,6-dichloro-4-fluorobenzenamine, serves as the crucial intermediate for coupling with a triazolopyrimidine sulfonyl chloride core. The introduction of a fluorine atom at the 4-position of the aniline ring offers a strategic modification to the well-established 2,6-dichloroaniline scaffold used in herbicides like diclosulam.[3] This structural alteration can significantly impact the herbicide's efficacy, selectivity, and metabolic profile.
These application notes provide a comprehensive, step-by-step protocol for the synthesis of a novel herbicide, beginning with the preparation of the key intermediates: 2,6-dichloro-4-fluorobenzenamine and a representative triazolopyrimidine sulfonyl chloride. The guide culminates in the final coupling reaction to yield the target herbicidal compound.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Triazolopyrimidine sulfonamide herbicides exert their phytotoxic effects by targeting and inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth.
By binding to the ALS enzyme, the herbicide obstructs the active site, preventing the enzyme from catalyzing the condensation of two pyruvate molecules (in the synthesis of valine and leucine) or pyruvate and α-ketobutyrate (in the synthesis of isoleucine). The depletion of these vital amino acids halts cell division and growth, leading to the eventual death of the susceptible plant. The high specificity of these herbicides for the plant ALS enzyme contributes to their low toxicity in mammals, which lack this enzyme.[1]
Figure 1: Mechanism of Action of Triazolopyrimidine Sulfonamide Herbicides.
Synthetic Protocols
The synthesis of the target herbicide is a multi-step process that involves the preparation of two key intermediates followed by their coupling.
Part 1: Synthesis of 2,6-Dichloro-4-fluorobenzenamine
The synthesis of 2,6-dichloro-4-fluorobenzenamine (CAS 344-19-4) can be achieved from commercially available 4-fluoroaniline through a chlorination reaction.[4]
Protocol 1: Chlorination of 4-fluoroaniline
-
Materials:
-
4-fluoroaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,6-dichloro-4-fluorobenzenamine.
-
Part 2: Synthesis of a Representative Triazolopyrimidine Sulfonyl Chloride
The synthesis of the triazolopyrimidine sulfonyl chloride core is a critical step. The following protocol is based on the synthesis of intermediates for herbicides like diclosulam.[3]
Protocol 2: Synthesis of 5-Ethoxy-7-fluoro[1][2][5]triazolo[1,5-c]pyrimidine-2-sulfonyl Chloride
This synthesis involves the cyclocondensation of 3-amino-1,2,4-triazole with a substituted pyrimidine precursor, followed by chlorosulfonation.
-
Sub-protocol 2a: Formation of the Triazolopyrimidine Core
-
Materials:
-
3-Amino-1,2,4-triazole
-
Diethyl 2-(ethoxymethylene)malonate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add 3-amino-1,2,4-triazole to the solution and stir.
-
Add diethyl 2-(ethoxymethylene)malonate dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and add DMF.
-
Heat the mixture to 90-110 °C for 2-3 hours.
-
Cool the reaction and pour it into ice water.
-
Acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter, wash with water, and dry to obtain the 5-ethoxy-7-fluoro[1][2][5]triazolo[1,5-c]pyrimidine core.
-
-
-
Sub-protocol 2b: Chlorosulfonation
-
Materials:
-
Procedure:
-
In a flask equipped with a dropping funnel and a gas outlet, add the triazolopyrimidine core to anhydrous dichloromethane.
-
Cool the mixture to 0 °C.
-
Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold water and brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to obtain the 5-ethoxy-7-fluoro[1][2][5]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride.
-
-
Part 3: Final Coupling Reaction to Form the Novel Herbicide
The final step is the coupling of the synthesized aniline and sulfonyl chloride to form the sulfonamide linkage.
Protocol 3: Synthesis of N-(2,6-dichloro-4-fluorophenyl)-5-ethoxy-7-fluoro[1][2][5]triazolo[1,5-c]pyrimidine-2-sulfonamide
-
Materials:
-
Procedure:
-
Dissolve 2,6-dichloro-4-fluorobenzenamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
In a separate flask, dissolve 5-ethoxy-7-fluoro[1][2][5]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(2,6-dichloro-4-fluorophenyl)-5-ethoxy-7-fluoro[1][2][5]triazolo[1,5-c]pyrimidine-2-sulfonamide.
-
Figure 2: Overall Synthetic Workflow for the Novel Herbicide.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 4-Fluoroaniline | N-Chlorosuccinimide (NCS) | Acetonitrile | 60-75 |
| 2a | 3-Amino-1,2,4-triazole, Diethyl 2-(ethoxymethylene)malonate | Sodium ethoxide | Ethanol, DMF | 70-85 |
| 2b | Triazolopyrimidine Core | Chlorosulfonic acid, Thionyl chloride | Dichloromethane | 65-80 |
| 3 | 2,6-Dichloro-4-fluorobenzenamine, Triazolopyrimidine Sulfonyl Chloride | Pyridine or Triethylamine | Dichloromethane | 75-90 |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the synthesis of a novel triazolopyrimidine sulfonamide herbicide utilizing 2,6-dichloro-4-fluorobenzenamine as a key intermediate. The strategic introduction of a fluorine atom at the 4-position of the dichloroaniline moiety represents a rational design approach to potentially enhance herbicidal activity and modify the physicochemical properties of the resulting compound. Researchers in agrochemical discovery can utilize these methods as a foundation for creating libraries of novel ALS-inhibiting herbicides. Further structure-activity relationship (SAR) studies on this new scaffold could lead to the identification of next-generation herbicides with improved efficacy, broader weed control spectrum, and enhanced crop safety profiles.
References
- Shanahan, P., & Porpiglia, P. J. (Year). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Journal of Agricultural and Food Chemistry.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. Retrieved from [Link]
-
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Penoxsulam (Ref: XDE 638). AERU. Retrieved from [Link]
- Gerwick, B. C., Cseke, C. T., Deboer, G., Kleschick, W. A., & Schmitzer, P. R. (1996). Translation of In Vitro Activity to In Vivo Activity: Lessons from the Triazolopyrimidine Sulfonanilides. Weed Science, 44(3), 757-762.
-
University of Hertfordshire. (n.d.). Diclosulam (Ref: XDE 564). AERU. Retrieved from [Link]
- Google Patents. (n.d.). CN103724353A - Improved synthesis method of penoxsulam.
-
Eureka | Patsnap. (n.d.). Preparation method of florasulam. Retrieved from [Link]
Sources
Enhancing the Aqueous Solubility of 2,6-Dichloro-4-fluorobenzenesulfonamide: A Comprehensive Guide for Researchers
This document provides a detailed exploration of strategies to enhance the aqueous solubility of the poorly soluble compound, 2,6-Dichloro-4-fluorobenzenesulfonamide. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with the limited aqueous solubility of this and structurally similar sulfonamides. We will delve into the theoretical underpinnings of various solubility enhancement techniques and provide detailed, actionable protocols for their implementation and validation.
Introduction: The Solubility Challenge of Substituted Benzenesulfonamides
2,6-Dichloro-4-fluorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are known for their diverse pharmacological activities. However, their utility is often hampered by poor aqueous solubility, a critical factor influencing oral bioavailability and the development of parenteral formulations.[1][2] The presence of a halogenated aromatic ring contributes to the lipophilicity and crystalline stability of the molecule, thereby reducing its interaction with water molecules. Overcoming this solubility hurdle is paramount to unlocking the full therapeutic potential of this compound.
This guide will systematically address this challenge by presenting a multi-pronged approach to solubility enhancement, focusing on scientifically sound and practically applicable methods.
Physicochemical Characterization: The Foundation for Rational Formulation Design
A critical first step is to experimentally determine key parameters such as:
-
pKa: The ionization constant is crucial for pH-dependent solubility strategies. Sulfonamides are typically weakly acidic, and their solubility increases with pH as the molecule ionizes.[3][4]
-
LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of the compound and helps in selecting appropriate solubilization techniques.
-
Intrinsic Solubility (S₀): This is the solubility of the unionized form of the drug in a saturated solution and represents the baseline solubility that we aim to improve.
Key Strategies for Solubility Enhancement
Several established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[5][6] We will explore the most relevant and effective methods for a sulfonamide-based compound like 2,6-Dichloro-4-fluorobenzenesulfonamide.
pH Adjustment: Leveraging the Acidic Nature of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is weakly acidic, meaning it can donate a proton to form a more soluble anionic species in alkaline solutions.[4] This pH-dependent solubility is a cornerstone for enhancing the dissolution of sulfonamides.[3][7]
Mechanism: By increasing the pH of the aqueous medium above the pKa of the sulfonamide, the equilibrium shifts towards the ionized, more polar, and thus more water-soluble form.
Experimental Workflow for pH-Solubility Profiling:
Caption: Workflow for determining the pH-solubility profile.
Co-solvency: Modifying the Polarity of the Solvent
Co-solvency involves adding a water-miscible organic solvent (co-solvent) to the aqueous medium to reduce the overall polarity of the solvent system.[8][9] This can significantly increase the solubility of non-polar or weakly polar compounds.
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" hydrophobic solutes. This creates a more favorable environment for the dissolution of lipophilic molecules like 2,6-Dichloro-4-fluorobenzenesulfonamide.[10]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400)[2]
-
Glycerin[11]
-
Dimethyl sulfoxide (DMSO) and Dimethylacetamide (DMA) (often used in early-stage research)[8]
Protocol for Co-solvent Solubility Studies:
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibrium Solubility Measurement: Add an excess amount of 2,6-Dichloro-4-fluorobenzenesulfonamide to each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Processing and Analysis: Centrifuge or filter the samples to remove undissolved solid and analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC-UV).
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| Ethanol | 10 | ||
| 20 | |||
| 30 | |||
| Propylene Glycol | 10 | ||
| 20 | |||
| 30 | |||
| PEG 400 | 10 | ||
| 20 | |||
| 30 |
Complexation with Cyclodextrins: Encapsulation for Enhanced Solubility
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic portion of the guest within their cavity.[12]
Mechanism: By forming an inclusion complex, the hydrophobic surface of 2,6-Dichloro-4-fluorobenzenesulfonamide is shielded from the aqueous environment, and the hydrophilic exterior of the cyclodextrin interacts favorably with water, leading to a significant increase in apparent solubility.[13][14]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol for Phase Solubility Studies (Higuchi and Connors Method):
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Add Excess Drug: Add an excess amount of 2,6-Dichloro-4-fluorobenzenesulfonamide to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature until equilibrium is reached.
-
Analyze: Filter the samples and determine the concentration of the dissolved drug in the filtrate.
-
Plot and Analyze Data: Plot the total drug concentration against the cyclodextrin concentration. The slope of the resulting phase solubility diagram provides information about the stoichiometry and stability of the inclusion complex.[13] A linear relationship (A-type profile) with a slope less than one is indicative of a 1:1 complex formation.[13]
Solid Dispersions: Enhancing Dissolution Rate through Molecular Dispersion
Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at the molecular level.[15][16] This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[17]
Mechanism: The drug is molecularly dispersed within the carrier, preventing its crystallization and presenting it to the dissolution medium in a higher energy, more readily dissolvable state. The hydrophilic carrier also improves the wettability of the drug particles.
Commonly Used Carriers:
-
Polyvinylpyrrolidone (PVP)[17]
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
Methods for Preparing Solid Dispersions:
-
Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[16]
-
Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled to form a solid dispersion.[16]
-
Hot-Melt Extrusion: This is a solvent-free method that uses heat and pressure to mix the drug and carrier.[16]
Logical Flow of Solid Dispersion Formulation and Evaluation:
Caption: Workflow for solid dispersion formulation and evaluation.
Analytical Methodologies for Quantification
Accurate and reliable quantification of 2,6-Dichloro-4-fluorobenzenesulfonamide is critical for all solubility enhancement studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used and robust method for this purpose.
Protocol for HPLC Method Development and Validation:
-
Column Selection: A C18 reverse-phase column is typically suitable for sulfonamides.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase and the ratio of organic to aqueous phase should be optimized to achieve good peak shape and resolution.
-
Wavelength Selection: The UV detection wavelength should be set at the λmax of 2,6-Dichloro-4-fluorobenzenesulfonamide to ensure maximum sensitivity.
-
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[19]
Forced Degradation Studies: Ensuring Stability-Indicating Methods
Forced degradation studies are essential to ensure that the analytical method is "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[20][21]
Protocol for Forced Degradation:
Subject 2,6-Dichloro-4-fluorobenzenesulfonamide to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.
-
Oxidative Degradation: Expose to hydrogen peroxide.
-
Thermal Degradation: Heat the solid drug substance.
-
Photodegradation: Expose to UV and visible light.[21]
The stressed samples are then analyzed by the developed HPLC method to confirm that any degradation peaks are well-resolved from the parent drug peak.
Summary and Recommendations
The aqueous solubility of 2,6-Dichloro-4-fluorobenzenesulfonamide can be significantly enhanced through a variety of techniques. The choice of the most appropriate method will depend on the desired final dosage form, the required fold-increase in solubility, and considerations of stability and toxicity.
Recommended Approach:
-
Characterize: Begin with a thorough physicochemical characterization of the compound.
-
Screen: Perform initial screening studies using pH adjustment, a selection of co-solvents, and a few common cyclodextrins to identify the most promising approaches.
-
Optimize: For the most effective methods, conduct more detailed optimization studies to fine-tune the formulation.
-
Combine Strategies: In some cases, a combination of techniques (e.g., pH adjustment in a co-solvent system) may provide synergistic effects.
By following the principles and protocols outlined in this guide, researchers can systematically and effectively address the solubility challenges of 2,6-Dichloro-4-fluorobenzenesulfonamide, thereby facilitating its further development as a potential therapeutic agent.
References
-
Büttner, H., & Portwich, F. (1972). pH-Induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]
- Chaudhari, S. P., & Patil, P. S. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Kumar, S., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131.
- Frizon, F., et al. (2013). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. Pharmaceutics, 5(4), 531-548.
- Patil, S. K., et al. (2015). Method Development and Validation for the Estimation of Candesartan Cilexetil by UV-Visible Spectrophotometry Using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences, 77(5), 545-551.
- Singh, R., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 116-126.
- Ansari, M. J. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 9(3), 71-77.
- Acyclovir Solubility Enhancement by Cocrystallization and Cosolvency Approaches. (2025). International Journal of Pharmaceutics, 681, 125298.
- Kumar, A., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1758.
- Singh, A., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2025).
- Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
- The Solubility of Sulphonamides. (2026). The BMJ.
- Kumar, S., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- León, P. I., et al. (2011). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 12(1), 279-286.
- Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. (2025).
- León, P. I., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences, 99(7), 3166-3176.
- Sharma, D., et al. (2015). Various techniques for solubility enhancement: An overview.
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). International Scientific Journal of Engineering and Management.
- León, P. I., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Semantic Scholar.
- Büttner, H., & Portwich, F. (1972). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology, 8(4-6), 228-237.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- pH-Induced solubility transition of sulfonamide-based polymers. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Singh, S., & Bakshi, M. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Role of excipients in amorphous solid dispersions. (2020). BASF Pharma.
- 4-Fluorobenzenesulfonamide. (n.d.). PubChem.
- 2,6-DICHLORO-4-FLUOROBENZENAMINE. (n.d.). gsrs.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Ma, L., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). MDPI.
- 2,6-Dichloro-4-fluorobenzenesulfonyl chloride. (n.d.). BLD Pharm.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
- A very fast and simple method for the determination of sulfonamide residues in seawaters. (n.d.). Royal Society of Chemistry.
- Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. (2021). Asian Journal of Pharmaceutical Research and Development.
- 2,6-Dichloro-4-fluorobenzenamine. (n.d.). CymitQuimica.
- Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. (2024). Food Chemistry.
- Drug-excipient behavior in polymeric amorphous solid dispersions. (n.d.).
- A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. (2017).
- 4-Fluorobenzenesulfonamide. (n.d.). Ossila.
- 2,6-Dichloro-4-fluorobenzoic acid. (n.d.). BLD Pharm.
- Solubility D
Sources
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2,6-Dichloro-Substituted Sulfonamide Reactions
Welcome to the technical support center for navigating the synthetic challenges associated with sterically hindered sulfonamides, particularly those involving 2,6-dichloro-substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in forming S-N bonds with sterically demanding substrates. We will explore the root causes of these challenges and provide actionable troubleshooting strategies, detailed protocols, and answers to frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: Why is the reaction between my 2,6-dichloroaniline and arylsulfonyl chloride failing or giving very low yields?
A1: The primary reason is severe steric hindrance. The two chlorine atoms flanking the amine group on the aniline ring physically block the approach of the bulky sulfonyl chloride reagent. This steric clash raises the activation energy of the traditional nucleophilic substitution reaction, making S-N bond formation extremely difficult under standard conditions (e.g., pyridine or other amine bases at room temperature).
Q2: I observe significant decomposition of my starting materials at higher temperatures. What is happening?
A2: Forcing the reaction by increasing the temperature can lead to side reactions and decomposition. Sulfonyl chlorides can degrade at high temperatures. More importantly, the harsh conditions required to overcome the steric barrier can cause unwanted side reactions on other functional groups within your molecules.
Q3: Are there alternatives to sulfonyl chlorides that are more effective for hindered anilines?
A3: Yes, several modern approaches bypass the direct use of sulfonyl chlorides. These include palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which operate through different mechanistic pathways that are less sensitive to steric bulk around the nitrogen atom.[1][2][3] Additionally, using sulfonyl fluorides or generating sulfonyl radicals in situ can be effective strategies.[4][5]
Q4: Can I use a stronger, non-nucleophilic base to deprotonate the aniline and improve reactivity?
A4: While using a strong base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) to pre-form the anilide anion can increase the nucleophilicity of the nitrogen, it often isn't sufficient to overcome the profound steric hindrance in 2,6-dichloro-substituted systems. The steric shield created by the ortho-chlorine atoms remains the dominant barrier.
II. Troubleshooting Guide: Specific Experimental Issues
This section addresses common problems encountered during the synthesis of 2,6-dichloro-substituted sulfonamides and provides targeted solutions.
Problem 1: No reaction or trace conversion with sulfonyl chloride and a standard base (e.g., pyridine, triethylamine).
Root Cause Analysis: The lone pair of electrons on the nitrogen of 2,6-dichloroaniline is sterically inaccessible to the electrophilic sulfur atom of the sulfonyl chloride. The bulky ortho-chloro substituents prevent the necessary orbital overlap for the nucleophilic attack to initiate the reaction.
Solutions & Scientific Rationale:
-
Strategy 1: Transition Metal Catalysis (Buchwald-Hartwig Amination).
-
Why it works: This reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1] The geometry of the palladium-ligand complex can accommodate sterically hindered anilines more effectively than a direct S-N bond formation. The key is the reductive elimination step, which forms the C-N bond from a metal center, bypassing the direct steric clash of the starting materials.
-
Recommendation: Employ a palladium precatalyst with a sterically demanding biarylphosphine ligand. Ligands like XPhos or JohnPhos are designed to promote the reductive elimination of hindered substrates.[6]
-
-
Strategy 2: Copper-Catalyzed Coupling.
-
Why it works: Copper catalysis, often used in Ullmann-type reactions, provides an alternative pathway. While sometimes requiring higher temperatures than palladium systems, copper catalysis can be effective for N-arylation and is often more cost-effective.
-
Recommendation: Screen various copper(I) sources (e.g., CuI, CuTC) with appropriate ligands (e.g., phenanthroline derivatives) and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
dot
Caption: Troubleshooting flowchart for failed sulfonylation.
Problem 2: The desired product is formed, but the yield is consistently low (<20%), even with prolonged reaction times or higher temperatures.
Root Cause Analysis: A low equilibrium concentration of the productive transition state is likely the issue. While some product can form, the high activation energy means the reaction rate is extremely slow, and side reactions or decomposition may become competitive over time.
Solutions & Scientific Rationale:
-
Strategy 1: Switch to a Less Sterically Demanding Sulfonylating Agent.
-
Why it works: Sulfonyl fluorides are less sterically bulky than sulfonyl chlorides and can be more reactive under certain conditions. Their activation with a Lewis acid can promote the reaction.[7]
-
Recommendation: Attempt the reaction with the corresponding sulfonyl fluoride in the presence of a Lewis acid catalyst like Ca(NTf₂)₂.[7][8] This approach can facilitate the S-N bond formation through a different transition state.
-
-
Strategy 2: Radical-Based Approaches.
-
Why it works: Radical reactions are often less sensitive to steric effects than two-electron pathways. Generating a sulfonyl radical that can be trapped by the aniline or an aniline radical cation can provide a viable route to the product.
-
Recommendation: Explore photoredox or electrochemical methods to generate sulfonyl radicals from precursors like sodium sulfinates or thiosulfonates.[4][9][10] These reactions often proceed under mild conditions, minimizing decomposition.[4][9]
-
dot
Caption: Comparative experimental workflows.
III. Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Sulfonamidation
This protocol is adapted for the coupling of a generic sulfonamide with 1-bromo-2,6-dichlorobenzene as a model for a hindered aryl electrophile. The principles apply directly to the coupling of 2,6-dichloroaniline with an aryl halide.
Materials:
-
Palladium precatalyst (e.g., G3 XPhos Palladacycle)
-
Biarylphosphine ligand (e.g., XPhos)
-
Aryl bromide (e.g., 1-bromo-2,6-dichlorobenzene)
-
Sulfonamide
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), sulfonamide (1.2 equiv), Cs₂CO₃ (2.0 equiv), palladium precatalyst (1-5 mol%), and ligand (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Catalyzed Reaction with Sulfonyl Fluorides
This protocol outlines a general procedure for reacting hindered anilines with sulfonyl fluorides.[7][8]
Materials:
-
2,6-dichloroaniline
-
Arylsulfonyl fluoride
-
Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂)
-
Anhydrous solvent (e.g., Acetonitrile, MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the 2,6-dichloroaniline (1.2 equiv), arylsulfonyl fluoride (1.0 equiv), and Ca(NTf₂)₂ (10-20 mol%).
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C. The reaction may require heating to achieve full conversion.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
IV. Data Summary Table
| Method | Key Reagents | Typical Temp. (°C) | Advantages | Disadvantages |
| Traditional (Base) | R-SO₂Cl, Pyridine | 25 - 120 | Simple setup | Ineffective for hindered substrates |
| Buchwald-Hartwig | Pd-catalyst, Ligand, Base | 80 - 120 | Broad scope, high yields[1] | Cost of catalyst/ligand, air-sensitive |
| Copper-Catalyzed | Cu(I) salt, Ligand, Base | 100 - 160 | Lower cost than Pd | Often requires higher temperatures |
| Sulfonyl Fluoride | R-SO₂F, Lewis Acid | 25 - 80 | Milder conditions, alternative reactivity[7] | Availability of sulfonyl fluorides |
| Photoredox | Photocatalyst, Light Source | 25 - 50 | Very mild conditions, radical pathway[4] | Requires specialized equipment |
V. References
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. (2024). MDPI. Available at: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Royal Society of Chemistry. Available at: [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). Frontiers in Chemistry. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group, Princeton University. Available at: [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025). ACS Catalysis. Available at: [Link]
-
Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. (2014). Angewandte Chemie International Edition. Available at: [Link]
-
Preparation of 2,6-dichloroaniline. Google Patents. Available at:
-
3,5-Dichlorosulfanilamide. Organic Syntheses Procedure. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot. Available at: [Link]
-
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2025). ResearchGate. Available at: [Link]
-
Prepn process of 2,6-dichloroaniline. Google Patents. Available at:
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019). The Royal Society of Chemistry. Available at: [Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025). ResearchGate. Available at: [Link]
-
Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. (2007). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Available at: [Link]
-
C–H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions. (2018). Chemical Communications. Available at: [Link]
-
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (2017). Macmillan Group, Princeton University. Available at: [Link]
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- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. research.rug.nl [research.rug.nl]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
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- 9. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst | MDPI [mdpi.com]
- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Technical Support Center: Solving Solubility Issues of Fluorinated Sulfonamides in NMR Solvents
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of fluorinated sulfonamides in Nuclear Magnetic Resonance (NMR) solvents. The unique electronic properties of fluorinated compounds and the hydrogen-bonding capabilities of sulfonamides often lead to solubility issues that can complicate or even prevent successful NMR analysis. This center is designed to equip you with the knowledge and practical protocols to overcome these hurdles.
Introduction: The Challenge of Fluorinated Sulfonamide Solubility
Fluorinated sulfonamides are a critical class of molecules in medicinal chemistry and materials science. The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties. However, these same properties often result in poor solubility in common deuterated solvents used for NMR spectroscopy.[1] Standard solvents like deuterated chloroform (CDCl₃) may fail to dissolve these compounds, leading to low-quality or unusable spectra.[2][3] This guide will explore various techniques to enhance solubility and obtain high-quality NMR data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when preparing fluorinated sulfonamide samples for NMR analysis.
Q1: Why is my fluorinated sulfonamide not dissolving in CDCl₃?
A1: Chloroform-d (CDCl₃) is a relatively non-polar solvent.[4] Fluorinated sulfonamides can exhibit a wide range of polarities. The presence of the highly polar sulfonamide group (-SO₂NH-) and the often electron-withdrawing nature of fluorine atoms can lead to strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. These interactions may be too strong for a non-polar solvent like CDCl₃ to disrupt, resulting in poor solubility.
Q2: What are the best alternative solvents to try if CDCl₃ fails?
A2: A systematic approach to solvent selection based on polarity is recommended.[5] If a non-polar solvent like CDCl₃ doesn't work, move to more polar options. Here are some excellent alternatives:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, excellent for dissolving many polar organic compounds, including those with hydrogen-bonding capabilities like sulfonamides.[2][4]
-
Deuterated Methanol (CD₃OD): A polar protic solvent that can effectively solvate polar molecules and engage in hydrogen bonding.[6][7]
-
Deuterated Acetone (Acetone-d₆): A moderately polar aprotic solvent that can be a good intermediate choice.[2]
-
Deuterated Acetonitrile (CD₃CN): Suitable for moderately polar compounds.[7]
Q3: Can I use a mixture of solvents?
A3: Absolutely. Using a mixed solvent system is a powerful technique to fine-tune the polarity of the medium and enhance solubility. For instance, a mixture of CDCl₃ and CD₃OD can often dissolve compounds that are insoluble in either pure solvent.[8] A common starting point is a 4:1 or 9:1 mixture of CDCl₃ to CD₃OD, which can be adjusted as needed.
Q4: I see a precipitate in my NMR tube. What should I do?
A4: The presence of a precipitate indicates that your compound is not fully dissolved. This will lead to inaccurate quantification and poor spectral quality, including broad peaks.[3][7] You should not proceed with the NMR experiment. Instead, try the troubleshooting steps outlined in the next section, such as trying a different solvent, using a solvent mixture, or gently heating the sample. If undissolved solids persist, the solution should be filtered before being transferred to the NMR tube.[9][10]
Q5: How does temperature affect solubility?
A5: For most compounds, solubility increases with temperature.[11][12] Running the NMR experiment at an elevated temperature (Variable Temperature NMR) can be an effective way to dissolve a poorly soluble compound.[11][13][14] However, be mindful of your compound's stability at higher temperatures and the boiling point of your chosen solvent.
Q6: Can pH be adjusted to improve the solubility of my sulfonamide?
A6: Yes, for ionizable sulfonamides, pH can be a critical factor. The sulfonamide proton is acidic and can be deprotonated with a base. The resulting anionic form is often more soluble in polar solvents. For sulfonamides with a basic functional group, acidification can lead to the formation of a more soluble salt. The solubility of sulfonamides can be significantly influenced by the pH of the solution.[15][16][17] For NMR in D₂O, the pD can be adjusted. Remember that the pH meter reading in D₂O needs a correction (pD = pH reading + 0.4).[18]
Troubleshooting Guide: A Step-by-Step Approach
When faced with a poorly soluble fluorinated sulfonamide, a systematic approach is key to finding the right conditions for your NMR experiment.
Diagram: Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate deuterated solvent.
Caption: A decision tree for selecting the appropriate solvent system for NMR analysis.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Start Small: Place a small amount (approx. 1 mg) of your fluorinated sulfonamide into a clean, dry vial.[9]
-
Initial Test: Add approximately 0.6 mL of CDCl₃.[19] Gently vortex or sonicate the sample.[19] Observe for complete dissolution.
-
Polar Aprotic: If not soluble, carefully evaporate the CDCl₃ under a gentle stream of nitrogen. Add 0.6 mL of DMSO-d₆ and repeat the dissolution process.
-
Polar Protic: If the compound remains insoluble, evaporate the DMSO-d₆ (this may require high vacuum) and test with CD₃OD.
-
Solvent Mixtures: If single solvents fail, try mixtures. A good starting point is a 9:1 or 4:1 mixture of CDCl₃:CD₃OD.[8] Prepare the mixture first, then add it to your compound.
-
Observation: In each step, visually inspect the sample for any undissolved particles. A completely transparent solution is required for high-quality NMR.[9]
Protocol 2: Variable Temperature (VT) NMR for Improved Solubility
-
Safety First: Ensure you are trained on the specific NMR spectrometer's VT capabilities. Use appropriate, high-quality NMR tubes (e.g., Pyrex) that can withstand temperature changes.[13][14]
-
Solvent Choice: Select a solvent with a boiling point well above your target temperature. DMSO-d₆ (b.p. 189 °C) and toluene-d₈ (b.p. 111 °C) are good choices for high-temperature work.[13][14]
-
Sample Preparation: Prepare your sample in the chosen solvent at room temperature.
-
Incremental Heating: Insert the sample into the NMR spectrometer. Increase the temperature in increments of 5-10 °C, allowing the sample to equilibrate at each step.[14]
-
Monitoring: Acquire a quick 1D ¹H spectrum at each temperature to monitor the dissolution of the compound. You should see an increase in signal intensity as the compound dissolves.[11]
-
Final Acquisition: Once the compound is fully dissolved, allow the temperature to stabilize for 15-20 minutes before shimming and acquiring your final spectra.
Data Summary: Common Deuterated Solvents
The table below provides a quick reference for common deuterated solvents and their properties, which can aid in your selection process.
| Solvent | Formula | Polarity | Typical Use Cases | Residual ¹H Peak (ppm) | Boiling Point (°C) |
| Chloroform-d | CDCl₃ | Non-Polar | General organic compounds | ~7.26 | 61 |
| DMSO-d₆ | (CD₃)₂SO | Polar Aprotic | Polar organic molecules, peptides | ~2.50 | 189 |
| Methanol-d₄ | CD₃OD | Polar Protic | Polar compounds, facilitates H/D exchange | ~3.31, ~4.87 | 65 |
| Acetone-d₆ | (CD₃)₂CO | Polar Aprotic | General organic compounds | ~2.05 | 56 |
| Acetonitrile-d₃ | CD₃CN | Polar Aprotic | Moderately polar compounds | ~1.94 | 82 |
| Water-d₂ | D₂O | Polar Protic | Water-soluble compounds, biomolecules | ~4.79 | 101 |
Residual peak positions can vary slightly depending on temperature and solute.
Concluding Remarks
Overcoming the solubility challenges of fluorinated sulfonamides in NMR solvents is often an iterative process. By systematically exploring different solvents, solvent mixtures, and experimental conditions like temperature and pH, you can significantly increase your chances of obtaining high-quality NMR spectra. This guide provides a framework for this process, grounded in the physicochemical principles that govern solubility. Always prioritize safety, especially when working with variable temperatures and different solvents.
References
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Isotope Science / Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR. Retrieved from [Link]
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Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
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UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
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Xing, M. (2023, April 10). Variable Temperature NMR. YouTube. Retrieved from [Link]
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University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences.
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- Park, S., & Kim, J. I. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research.
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Lee, S. C., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Retrieved from [Link]
- Abolghasemi, M. M., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
- Tappe, W., et al. (2013). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays.
- Gauthier, J. (2021). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto.
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Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]
- Zuo, Y., et al. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
- Lee, S. C., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers.
- Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences.
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Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]
- Park, S., & Kim, J. I. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
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Lee, S. C., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Retrieved from [Link]
- Lee, S. C., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers.
- Zuo, Y., et al. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
- Tappe, W., et al. (2013). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays.
- Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences.
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University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]
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Shkirina, D., et al. (2017). Highly Fluorinated Polymers With Sulfonate, Sulfamide and N,N-diethylamino Groups for the Capillary Electromigration Separation of Proteins and Steroid Hormones. PubMed. Retrieved from [Link]
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Technical Support Center: Copper Catalyst Removal in Sulfonamide Synthesis
Welcome to the Technical Support Center for post-synthesis purification. This guide is designed for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis utilizing copper catalysts, a common practice in modern Ullmann-type and Chan-Lam coupling reactions.[1][2] The persistence of residual copper in the final product is a critical issue, as it can interfere with downstream applications, exhibit cytotoxicity, and is strictly regulated in active pharmaceutical ingredients (APIs).[3][4]
This document provides in-depth, field-proven answers and troubleshooting strategies to address the common challenges encountered during the removal of copper catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual copper catalysts from my sulfonamide product?
A1: The choice of method depends on the nature of your product, the solvent system, and the required level of purity. The most prevalent and effective strategies fall into three categories:
-
Aqueous Washes with Chelating Agents: This is often the first line of defense. Chelating agents are molecules that can form multiple bonds to a single metal ion. By washing the organic reaction mixture with an aqueous solution of a chelator, the copper ions are sequestered into a water-soluble complex, which is then partitioned into the aqueous phase and removed.[5] Common chelators include Ethylenediaminetetraacetic acid (EDTA), ammonia, and ammonium chloride.[5][6] The strong affinity of the nitrogen and oxygen atoms in EDTA for copper makes it a highly effective and widely used option.[7]
-
Adsorption via Solid Supports: This technique involves passing the crude product solution through a plug of an adsorbent material like silica gel, Celite, or alumina.[5][6] These polar materials can adsorb the charged or polar copper species onto their surface, allowing the typically less polar organic product to pass through with the eluent. This method is often used in conjunction with an aqueous wash.
-
Scavenging with Functionalized Resins: This is a highly efficient and selective method. Scavenger resins are solid-supported materials (often silica or polystyrene) functionalized with groups that have a very high affinity for specific metals.[5] For copper, resins containing thiourea, isothiourea, or amine-based functionalities are particularly effective.[8] The reaction mixture is stirred with the resin, which binds the copper catalyst. The resin is then simply filtered off, leaving a purified solution. This method is excellent for achieving very low residual metal levels.[9]
Q2: My purified sulfonamide product remains blue or green. What does this indicate and how can I fix it?
A2: A persistent blue or green hue is a clear visual indicator of residual copper contamination, typically from Cu(II) species.[5] This can happen for two primary reasons:
-
Incomplete Removal: The initial purification method may not have been sufficient. The solution is to repeat the purification or combine methods. For instance, performing an additional wash with a more concentrated EDTA solution or following an aqueous wash with filtration through a plug of silica can be effective.[5]
-
Product Chelation: Your sulfonamide product itself may possess functional groups (e.g., adjacent amines, hydroxyls, or carboxylates) that can chelate copper, holding it tightly in the organic phase. In this scenario, a standard aqueous wash may be ineffective. The recommended approach is to use a high-affinity scavenger resin, which can competitively strip the copper from your product.[5]
Q3: How do I select the most appropriate copper removal strategy for my specific synthesis?
A3: Selecting the optimal strategy requires considering several factors. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a copper purification strategy.
Troubleshooting Guide
Problem: My product yield is very low after the aqueous extraction workup.
-
Underlying Cause: Your sulfonamide product may have partial solubility in the aqueous wash solution. This is common for smaller molecules or those with multiple polar functional groups.
-
Solution: To mitigate this, use a saturated aqueous solution of sodium chloride (brine) for the final aqueous wash.[5] The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous phase, a phenomenon known as the "salting out" effect, thus driving more of your product into the organic layer and improving your recovery.
Problem: My NMR spectrum shows broad, poorly resolved peaks, but the sample looks clean.
-
Underlying Cause: This is a classic sign of paramagnetic impurities. Even trace amounts of paramagnetic Cu(II) ions can cause significant line broadening in NMR spectra, rendering them difficult to interpret.
-
Solution: Before preparing your NMR sample, dissolve a small amount of your product in a suitable solvent (e.g., dichloromethane) and pass it through a small plug of silica gel packed into a Pasteur pipette. This simple filtration step is often sufficient to remove the paramagnetic copper species and yield a high-resolution spectrum.[5] If the problem persists, treating a solution of the compound with a scavenger resin before analysis is a more robust alternative.
Problem: Column chromatography is failing to separate my product from the copper catalyst.
-
Underlying Cause: The copper species in your reaction mixture may have a similar polarity to your target compound, causing them to co-elute during column chromatography. This is especially true if the copper is complexed with ligands or your product.
-
Solution: Never rely on chromatography as the sole method for removing a metal catalyst. Always perform a pre-purification workup to remove the bulk of the metal before loading your material onto a column. An aqueous wash with a chelating agent or treatment with a scavenger resin should be performed first.[5][6] This removes the majority of the copper, allowing the subsequent chromatographic separation to effectively remove any remaining organic impurities.
Data Presentation: Efficacy of Copper Removal Methods
The efficiency of copper removal is highly dependent on the specific conditions. However, the following table provides a general comparison of common techniques.
| Method | Typical Starting [Cu] | Typical Final [Cu] | Removal Efficiency | Key Advantages | Key Disadvantages |
| Aqueous EDTA Wash | 1000 - 5000 ppm | 50 - 200 ppm | ~95-98% | Inexpensive, simple liquid-liquid extraction.[5] | May require multiple washes; can be less effective if product chelates copper.[10] |
| Silica/Alumina Filtration | 200 - 1000 ppm | 20 - 100 ppm | ~90% | Simple, fast, removes polar copper species.[5] | Lower capacity; may lead to product loss via adsorption.[8] |
| Thiourea-based Scavenger Resin | 200 - 1000 ppm | < 10 ppm | >99% | Highly efficient and selective, simple filtration workup.[5][8] | More expensive than bulk adsorbents or chelators.[8] |
| Recrystallization | Variable | Variable | Highly Variable | Can yield very pure crystalline product.[11] | Success is highly compound-dependent; can result in significant yield loss in the mother liquor.[12][13] |
| Activated Carbon | 100 - 500 ppm | 10 - 50 ppm | ~90% | Low cost, high surface area.[14] | Can be non-selective and may adsorb the desired product.[9] |
Note: Efficiency values are estimates and can vary significantly based on the substrate, solvent, and specific protocol used.
Experimental Protocols
Protocol 1: Standard Aqueous Wash with EDTA
This protocol is a robust starting point for most copper-catalyzed reactions.
Caption: Step-by-step workflow for copper removal using an EDTA wash.
Detailed Steps:
-
Once the reaction is complete, transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Add an equal volume of a 0.5 M aqueous solution of EDTA disodium salt. Adjusting the pH of the EDTA solution to ~8 with a mild base can improve chelation efficiency.[8]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[5]
-
Allow the layers to fully separate and drain the lower aqueous layer.
-
Repeat the wash with fresh EDTA solution until the aqueous layer is colorless, indicating the bulk of the copper has been removed.
-
Perform a final wash with brine to remove residual water and EDTA from the organic layer.[5]
-
Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification Using a Solid-Phase Scavenger Resin
This method is ideal for achieving very low copper levels or when aqueous washes are ineffective.
Detailed Steps:
-
Following the reaction, if necessary, dilute the reaction mixture with a suitable solvent to ensure it is free-flowing.
-
Add the copper scavenger resin (e.g., a thiourea-functionalized silica) to the mixture. A typical loading is 3-5 equivalents relative to the amount of copper catalyst used.[5]
-
Stir the suspension at room temperature. The required time can vary from 1 hour to overnight, depending on the resin and the concentration of copper. Monitor progress by observing the decolorization of the solution.
-
Once scavenging is complete, remove the resin by simple filtration through a sintered glass funnel or a cotton plug.
-
Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
References
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- 14. aet.irost.ir [aet.irost.ir]
separation of 2,6-dichloro-4-fluorobenzenesulfonamide isomers by HPLC
Technical Support Center: Separation of 2,6-Dichloro-4-Fluorobenzenesulfonamide Isomers by HPLC
Welcome to the technical support center for the HPLC separation of 2,6-dichloro-4-fluorobenzenesulfonamide and its potential isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and robust separations.
I. Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of 2,6-dichloro-4-fluorobenzenesulfonamide I might encounter?
A1: The primary isomers of concern during the synthesis of 2,6-dichloro-4-fluorobenzenesulfonamide are positional isomers. These arise from the incomplete selectivity of the chlorination and/or sulfonation reactions. Potential isomers could include, but are not limited to:
-
3,5-dichloro-4-fluorobenzenesulfonamide
-
2,4-dichloro-6-fluorobenzenesulfonamide
-
2,5-dichloro-4-fluorobenzenesulfonamide
The specific isomers present will depend on the synthetic route employed. It is crucial to have analytical standards for expected isomers to confirm peak identities.
Q2: What is the recommended starting HPLC column for separating these isomers?
A2: A reversed-phase C18 column is a common starting point for the separation of halogenated aromatic compounds.[1][2] However, due to the structural similarities of the isomers, achieving baseline resolution might be challenging. For difficult separations, consider columns with alternative selectivities, such as:
-
Phenyl-Hexyl or Phenyl-Ether phases: These can provide enhanced π-π interactions with the aromatic rings of the analytes, potentially offering different selectivity compared to a standard C18.[3][4]
-
Pentafluorophenyl (PFP) phases: PFP columns are particularly well-suited for separating halogenated aromatic compounds due to their unique electronic and steric interactions.[5] They can often provide different elution orders and improved resolution for closely related isomers.[5]
Q3: What mobile phase composition should I start with?
A3: For reversed-phase HPLC, a common starting point is a mixture of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).
-
Initial Gradient: A good starting point is a gradient from approximately 30% to 70% organic modifier over 20-30 minutes. This will help to elute all compounds of interest and give an indication of their relative hydrophobicities.
-
Isocratic vs. Gradient: If the initial gradient shows that the isomers elute closely together, an isocratic method with an optimized mobile phase composition will likely be necessary to achieve the best resolution.
-
Methanol vs. Acetonitrile: Methanol can sometimes offer different selectivity for aromatic compounds compared to acetonitrile due to its ability to engage in different intermolecular interactions.[3] It is often worthwhile to screen both solvents during method development.
Q4: What detection wavelength is appropriate for 2,6-dichloro-4-fluorobenzenesulfonamide?
A4: Aromatic compounds like 2,6-dichloro-4-fluorobenzenesulfonamide typically exhibit strong UV absorbance. A UV detector set between 220 nm and 280 nm is a good starting point. To determine the optimal wavelength, it is recommended to run a UV scan of the main analyte using a diode array detector (DAD) or a spectrophotometer to identify the wavelength of maximum absorbance (λmax). This will ensure the highest sensitivity for your analysis.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC separation of 2,6-dichloro-4-fluorobenzenesulfonamide isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Peaks are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Crystallographic Guide to 2,6-Dichloro-4-fluorobenzenesulfonamide and its Analogs
This guide provides a comprehensive analysis of the anticipated crystallographic features of 2,6-Dichloro-4-fluorobenzenesulfonamide. In the absence of publicly available single-crystal X-ray diffraction data for this specific compound, we present a comparative study based on high-resolution crystallographic data of structurally related benzenesulfonamides. This approach allows us to predict key structural parameters and discuss the potential influence of substituent effects on molecular conformation and crystal packing. Furthermore, we provide a detailed, best-practice experimental protocol for researchers seeking to obtain and analyze the crystal structure of 2,6-Dichloro-4-fluorobenzenesulfonamide.
Introduction: The Structural Significance of Substituted Benzenesulfonamides
Benzenesulfonamides are a cornerstone of medicinal chemistry and materials science. Their rigid, well-defined geometry and capacity for strong hydrogen bonding interactions make them valuable scaffolds in drug design, particularly as inhibitors of enzymes like carbonic anhydrase.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their biological activity and material properties.[4][5] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's electronic properties, lipophilicity, and intermolecular interactions, thereby influencing its crystal packing and, consequently, its physical properties like solubility and melting point.
This guide focuses on 2,6-Dichloro-4-fluorobenzenesulfonamide, a compound of interest due to its unique substitution pattern. The ortho-dichloro substituents are expected to sterically influence the conformation of the sulfonamide group, while the para-fluoro substituent will impact the electronic nature of the aromatic ring and potentially participate in specific intermolecular interactions.
Comparative Analysis of Structurally Related Sulfonamides
To predict the crystallographic features of 2,6-Dichloro-4-fluorobenzenesulfonamide, we will analyze the crystal structures of two closely related compounds: N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide[6] and 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide.[7] These molecules share key structural motifs with our target compound, providing a solid basis for comparison.
Key Structural Parameters of Comparator Molecules
The following table summarizes the critical crystallographic data for our selected comparator compounds. This data has been extracted from their respective publications.
| Parameter | N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide[6] | 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide[7] |
| Chemical Formula | C₁₃H₁₁Cl₂NO₂S | C₁₄H₁₃Cl₂NO₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 5.0456 (6) | 12.021 (1) |
| b (Å) | 17.128 (2) | 7.5458 (7) |
| c (Å) | 16.540 (2) | 16.837 (1) |
| β (°) | 97.13 (1) | 92.324 (7) |
| V (ų) | 1418.4 (3) | 1526.0 (2) |
| Z | 4 | 4 |
| C—SO₂—NH—C Torsion Angle (°) | -90.4 (2) | -100.48 (18) |
| Inter-ring Dihedral Angle (°) | 51.7 (1) | 69.6 (1) |
| Key Intermolecular Interactions | N—H···O hydrogen bonds forming C(4) chains | N—H···O hydrogen bonds forming infinite chains |
Discussion of Structural Features and Predicted Characteristics for 2,6-Dichloro-4-fluorobenzenesulfonamide
Molecular Conformation:
The conformation of N-arylbenzenesulfonamides is largely defined by the torsion angle around the S-N bond (C—SO₂—NH—C) and the dihedral angle between the two aromatic rings. In both comparator compounds, the molecule adopts a bent conformation at the sulfur atom.[6][7] This is a common feature in this class of compounds. The ortho-substituents on the aniline ring play a crucial role in dictating the orientation of the two rings. For N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, the dihedral angle is 51.7 (1)°, while for 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide, it is a more twisted 69.6 (1)°.[6][7]
For 2,6-Dichloro-4-fluorobenzenesulfonamide, we can predict a similarly bent conformation. The two ortho-chloro substituents on the benzenesulfonamide ring will likely force the sulfonamide group out of the plane of the ring to minimize steric repulsion. The absence of a second aromatic ring, as seen in the comparators, will simplify the overall conformation. The key torsion angle to consider will be that which defines the orientation of the NH₂ group relative to the aromatic ring.
Intermolecular Interactions:
A defining feature of primary and secondary sulfonamides in the solid state is the formation of robust hydrogen bonding networks.[8][9] In the comparator structures, intermolecular N—H···O hydrogen bonds are the primary drivers of the crystal packing, linking molecules into chains.[6][7]
It is highly probable that 2,6-Dichloro-4-fluorobenzenesulfonamide will also exhibit strong N—H···O hydrogen bonds, where the hydrogen atoms of the sulfonamide nitrogen act as donors and the sulfonyl oxygen atoms act as acceptors. This is likely to result in the formation of either chains or dimeric motifs, which then pack to form the extended crystal lattice. Furthermore, the presence of a fluorine atom introduces the possibility of weaker C—H···F or C—F···π interactions, which could further stabilize the crystal packing. The chlorine atoms may also participate in halogen bonding.
Experimental Protocol for the X-ray Crystallographic Analysis of 2,6-Dichloro-4-fluorobenzenesulfonamide
The following protocol outlines a robust methodology for obtaining and analyzing the single-crystal X-ray structure of 2,6-Dichloro-4-fluorobenzenesulfonamide. This protocol is based on established best practices for small molecule crystallography.[4][10]
Synthesis and Purification
The synthesis of 2,6-Dichloro-4-fluorobenzenesulfonamide can be achieved through the reaction of 2,6-dichloro-4-fluorobenzenesulfonyl chloride with ammonia. A general procedure for the synthesis of sulfonamides from sulfonyl chlorides is well-established.[3][11]
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of 2,6-Dichloro-4-fluorobenzenesulfonamide.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] Several methods should be attempted to find the optimal conditions.
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) is left in a loosely covered vial at room temperature. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a reservoir containing a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop induces crystallization.
-
Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.
X-ray Data Collection
A suitable single crystal should be selected under a microscope, mounted on a goniometer head, and placed on the X-ray diffractometer.
Data Collection Workflow:
Caption: Workflow for X-ray diffraction data collection and processing.
Typical Data Collection Parameters:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation
-
Detector: CCD or CMOS area detector
-
Temperature: 100 K (to minimize thermal motion)
-
Data Collection Strategy: A series of frames collected over a range of ω and φ angles to ensure complete data coverage.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: Direct methods or Patterson methods are typically used to determine the initial positions of the heavier atoms (Cl, S). The remaining non-hydrogen atoms are located from the difference Fourier map.
-
Structure Refinement: The atomic positions and anisotropic displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factors (R1, wR2) and the goodness-of-fit (GooF).
Conclusion and Future Outlook
While the definitive crystal structure of 2,6-Dichloro-4-fluorobenzenesulfonamide remains to be experimentally determined, a comparative analysis of its structural analogs provides valuable insights into its likely molecular conformation and crystal packing. We predict a bent molecular geometry with strong intermolecular N—H···O hydrogen bonds dominating the crystal structure. The provided experimental protocol offers a comprehensive guide for researchers to successfully determine the crystal structure of this and other related sulfonamides.
The determination of this crystal structure would be a valuable addition to crystallographic databases such as the Cambridge Structural Database (CSD)[12][13] and the Crystallography Open Database (COD)[14], contributing to a deeper understanding of structure-property relationships in this important class of compounds.
References
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Structures of three substituted arenesulfonamides from X-ray powder diffraction data using the differential evolution technique. (2002). Acta Crystallographica Section B: Structural Science, 58(Pt 5), 813–819. [Link]
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Structures of three substituted arenesulfonamides from X-ray powder diffraction data using the differential evolution technique. (n.d.). ResearchGate. [Link]
-
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172773. [Link]
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Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Taylor & Francis Online. [Link]
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Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022). MDPI. [Link]
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N-(2,4-difluorophenyl)-2-fluorobenzamide. (2024). Molbank, 2024(1), M1804. [Link]
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N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o142. [Link]
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The Cambridge Structural Database. (n.d.). BiŌkeanós. [Link]
-
2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2691. [Link]
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CCDC 2439985: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. [Link]
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Introducing Cambridge Structural Database 6.00. (2025). CCDC. [Link]
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CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. [Link]
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X-ray crystallography. (2014). Penn State University. [Link]
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Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]
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4-Fluorobenzenesulfonamide. (n.d.). PubChem. [Link]
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2,4,6-Trichlorophenyl formate. (2014). Organic Syntheses, 91, 39-51. [Link]
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X-Ray Crystallography of Chemical Compounds. (2006). Military Medical Research, 3(Suppl 1), 1-22. [Link]
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2,6-Dichloro-N-(4-chlorophenyl)benzamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2777. [Link]
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4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. [Link]
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X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. (2023). Frontiers in Molecular Biosciences, 10, 1199341. [Link]
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The crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), C15H8F4N2O3. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 239(2), 331-333. [Link]
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Publications. (n.d.). Bingchen Yu Lab. [Link]
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Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. (n.d.). UCL Discovery. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 2,6-Dichloro-4-fluorobenzenesulfonamide via Elemental Analysis
In the landscape of pharmaceutical and agrochemical development, the molecular integrity of building blocks is paramount. Intermediates like 2,6-Dichloro-4-fluorobenzenesulfonamide, a key precursor in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, demand rigorous purity assessment.[1] An impure starting material can lead to downstream reaction failures, the generation of toxic byproducts, and compromised final product efficacy and safety. This guide provides an in-depth, experience-driven comparison of elemental analysis as a primary method for purity validation, contextualized against other common analytical techniques.
The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone technique that determines the mass fractions of individual elements within a sample.[2] Its power lies in its directness; it provides a fundamental measure of a compound's elemental composition, which is then compared against the theoretically calculated values derived from its molecular formula.[3] Unlike chromatographic methods that might not detect non-UV-active or non-volatile impurities, or spectroscopic methods that might miss inorganic salts, elemental analysis offers a bulk assessment of purity.[4] A significant deviation from the theoretical composition is an unambiguous indicator of contamination.
For 2,6-Dichloro-4-fluorobenzenesulfonamide, the theoretical elemental composition is derived from its molecular formula, C₆H₄Cl₂FNO₂S .
Molecular Weight Calculation:
-
Carbon (C): 6 x 12.011 = 72.066
-
Hydrogen (H): 4 x 1.008 = 4.032
-
Chlorine (Cl): 2 x 35.453 = 70.906
-
Fluorine (F): 1 x 18.998 = 18.998
-
Nitrogen (N): 1 x 14.007 = 14.007
-
Oxygen (O): 2 x 15.999 = 31.998
-
Sulfur (S): 1 x 32.06 = 32.06
-
Total Molecular Weight: 244.067 g/mol
Theoretical Elemental Composition:
-
%C = (72.066 / 244.067) * 100 = 29.53%
-
%H = (4.032 / 244.067) * 100 = 1.65%
-
%N = (14.007 / 244.067) * 100 = 5.74%
-
%S = (32.06 / 244.067) * 100 = 13.14%
-
%Cl = (70.906 / 244.067) * 100 = 29.05%
-
%F = (18.998 / 244.067) * 100 = 7.78%
The goal of the experiment is to obtain values for C, H, N, and S that are within an accepted tolerance, typically ±0.4%, of these theoretical figures.[5]
Experimental Protocol: CHNS Combustion Analysis
This protocol outlines the standardized procedure for determining the Carbon, Hydrogen, Nitrogen, and Sulfur content using a modern elemental analyzer.
1. Causality Behind Sample Preparation: The integrity of your results is dictated by the quality of your sample preparation. The primary objective is to eliminate extrinsic sources of the elements being measured.
-
Step 1.1: Sample Homogenization: Gently grind the crystalline 2,6-Dichloro-4-fluorobenzenesulfonamide sample with a clean agate mortar and pestle. Rationale: This ensures that the small subsample taken for analysis is representative of the entire batch.
-
Step 1.3: Weighing: On a calibrated microbalance, accurately weigh 1.5-2.5 mg of the dried sample into a clean tin capsule. Record the weight to at least four decimal places. Rationale: Tin capsules facilitate complete combustion at high temperatures. An accurate weight is essential for the software to correctly calculate the mass percentages.
2. Instrument Calibration and Validation: An instrument is only as trustworthy as its calibration.
-
Step 2.1: Calibration Standard: Use a certified reference material (CRM) with a known, stable elemental composition, such as sulfanilic acid or acetanilide. Perform several runs of the CRM to establish a calibration curve. Rationale: Calibration corrects for any instrumental drift and ensures the detector response is accurately correlated to elemental mass.
-
Step 2.2: System Blank: Run an empty tin capsule through the analysis cycle. Rationale: This establishes the baseline and accounts for any atmospheric N₂ or residual C/H in the system, which is then subtracted from the sample results.
3. The Combustion Workflow: The core of the analysis is the complete and instantaneous conversion of the sample into detectable gases.
-
Step 3.1: Sample Introduction: The weighed sample is dropped from an autosampler into a high-temperature (900-1000 °C) combustion tube.
-
Step 3.2: Flash Combustion: In the presence of a pulse of pure oxygen, the sample undergoes complete combustion. The elemental components are converted into simple gases: C → CO₂, H → H₂O, N → N₂, and S → SO₂. The halogenated nature of the compound requires specialized scrubbers in the analyzer to handle corrosive byproducts.[6]
-
Step 3.3: Gas Separation & Detection: The resulting gas mixture is swept by a helium carrier gas through a gas chromatography (GC) column, which separates the individual gases. A thermal conductivity detector (TCD) then measures the concentration of each gas relative to the helium reference stream.
-
Step 3.4: Data Calculation: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the final mass percentages of C, H, N, and S.
Workflow for Purity Validation via Elemental Analysis
Caption: Workflow from sample preparation to purity assessment.
Interpreting the Data: A Comparative Example
The true test of purity is the congruence between theoretical and experimental data. Let's consider hypothetical results for two different batches of 2,6-Dichloro-4-fluorobenzenesulfonamide.
| Element | Theoretical Value (%) | Batch A (High Purity) Experimental (%) | Deviation (%) | Batch B (Impure) Experimental (%) | Deviation (%) |
| C | 29.53 | 29.45 | -0.08 | 31.88 | +2.35 |
| H | 1.65 | 1.68 | +0.03 | 2.55 | +0.90 |
| N | 5.74 | 5.71 | -0.03 | 5.45 | -0.29 |
| S | 13.14 | 13.09 | -0.05 | 12.50 | -0.64 |
| Conclusion | Passes (All < ±0.4%) | Fails |
Analysis of Results:
-
Batch A shows excellent agreement with the theoretical values. The minor deviations are within the accepted ±0.4% tolerance, indicating a very pure sample.[5]
A Comparative Guide to Orthogonal Purity Methods
No single analytical technique provides a complete purity profile.[7] A robust validation strategy employs orthogonal methods—techniques that measure purity based on different chemical principles. This cross-verification is the hallmark of a trustworthy quality system.
| Technique | Principle | Strengths | Weaknesses |
| Elemental Analysis | Measures bulk elemental composition via combustion.[2] | - Excellent for detecting inorganic impurities (salts) and incorrect elemental ratios.[4]- Highly accurate and precise for bulk assessment.- Cost-effective for routine checks. | - Cannot identify specific organic impurities.- May not detect isomers or impurities with similar elemental compositions.[8]- Standard CHNS analyzers do not quantify halogens or oxygen directly. |
| HPLC-UV/PDA | Separates compounds based on polarity; detects UV-absorbing species. | - Excellent for separating and quantifying organic impurities and degradation products.[9]- Peak purity analysis with a PDA detector can indicate co-eluting peaks.- Established method for pharmaceutical quality control. | - Impurities without a UV chromophore will be invisible.- Cannot detect inorganic salts.- Requires specific method development for each compound. |
| GC-MS | Separates volatile compounds by boiling point; identifies by mass fragmentation pattern. | - Highly sensitive and specific for identifying volatile impurities (e.g., residual solvents).[10][11]- Provides structural information about unknown impurities.[10]- Gold standard for genotoxic impurity analysis.[12] | - Limited to thermally stable and volatile compounds.- Non-volatile impurities (salts, polymers) are not detected.- Requires derivatization for some polar compounds. |
| NMR Spectroscopy (¹H, ¹⁹F, qNMR) | Measures nuclei in different chemical environments; provides structural data. | - Unparalleled for structural confirmation.- ¹⁹F NMR is highly specific and sensitive for fluorinated compounds.[13][14][15]- Quantitative NMR (qNMR) can provide a highly accurate purity value without a specific reference standard for the impurity.[7] | - Lower sensitivity compared to MS.- Complex spectra can be difficult to interpret if multiple impurities are present.- May not detect impurities with no NMR-active nuclei or those present at very low levels. |
Decision Framework for Purity Validation
Caption: A decision-making guide for selecting purity validation methods.
Conclusion: An Integrated Approach to Trustworthiness
For a halogenated intermediate like 2,6-Dichloro-4-fluorobenzenesulfonamide, elemental analysis is an indispensable tool for initial purity verification. It provides a rapid, reliable, and cost-effective assessment of bulk elemental composition, quickly flagging samples contaminated with inorganic material or significant quantities of solvent.
However, its limitations necessitate a multi-faceted approach. To build a truly trustworthy and comprehensive purity profile suitable for drug development, the data from elemental analysis must be complemented by orthogonal techniques. High-purity confirmation should ideally include:
-
Elemental Analysis: Confirming C, H, N, S values are within ±0.4% of theoretical.
-
HPLC Analysis: Demonstrating >99% purity with no significant impurity peaks.
-
¹⁹F and ¹H NMR Spectroscopy: Confirming the correct structure and absence of signals from impurities.
-
GC-MS: Confirming residual solvents are below required ICH limits.
By integrating these techniques, researchers and drug development professionals can confidently validate the purity of their materials, ensuring the integrity of their scientific outcomes and the safety of future products.
References
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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Dova, D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]
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Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link]
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PubMed. (n.d.). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. [Link]
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Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
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PubMed. (2005). 2,4-Dinitrobenzenesulfonyl Fluoresceins as Fluorescent Alternatives to Ellman's Reagent in Thiol-Quantification Enzyme Assays. PubMed. [Link]
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SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]
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Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]
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Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]
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ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]
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CAS Common Chemistry. (n.d.). 2,6-Dichloro-4-fluorobenzenamine. CAS. [Link]
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Agilent. (2017). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent Technologies. [Link]
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Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA. [Link]
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PPGFARMA. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. [Link]
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Gfeller, D., & Gedeck, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
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Element Lab Solutions. (n.d.). Peak Purity Analysis. Element Lab Solutions. [Link]
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Analytik Jena. (n.d.). Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX). Analytik Jena. [Link]
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Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Queen's University. [Link]
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Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]
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PubChem. (n.d.). 4-Fluorobenzenesulfonamide. National Institutes of Health. [Link]
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Fadeeva, V. P. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]
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MDPI. (n.d.). Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds. MDPI. [Link]
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Chemistry Stack Exchange. (2017). Calculation of empirical formula from elemental analysis. Chemistry Stack Exchange. [Link]
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ResearchGate. (2021). How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework?. ResearchGate. [Link]
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orientjchem.org. (n.d.). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. orientjchem.org. [Link]
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ResearchGate. (2025). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ResearchGate. [Link]
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Reddit. (2018). I am curious about methods of analysis... Reddit. [Link]
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Fernández, I., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator. [Link]
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PubMed. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims. PubMed. [Link]
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Navigating Lipophilicity in Drug Design: A Comparative Guide to Chloro- vs. Fluoro-Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, the lipophilicity of a molecule, quantified by the partition coefficient (LogP), stands as a critical physicochemical parameter. It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately shaping its therapeutic efficacy and success.[1][2] This guide provides an in-depth comparison of the lipophilicity of chloro- and fluoro-substituted sulfonamides, offering experimental insights and methodologies to aid researchers in making informed decisions during the lead optimization process.
The Significance of Lipophilicity in Sulfonamide Drug Design
Sulfonamides are a cornerstone class of synthetic antimicrobial agents, with their biological activity intrinsically linked to their chemical structure.[3][4] The sulfonamide functional group is a key feature in a variety of drugs, including antibacterial, anti-inflammatory, and diuretic agents.[5][6] The lipophilicity of these compounds is a delicate balance. Sufficient lipophilicity is required for the molecule to traverse cellular membranes and reach its target, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[1][7] Therefore, precise modulation of LogP is a pivotal strategy in the design of effective sulfonamide-based therapeutics.
The Halogen Effect: A Comparative Analysis of Chlorine and Fluorine Substitution
The introduction of halogen atoms is a common and effective strategy to modulate the lipophilicity of a drug candidate. Chlorine and fluorine, in particular, are frequently employed due to their distinct electronic and steric properties.
Chlorine Substitution: The incorporation of a chlorine atom onto an aromatic ring generally leads to a significant increase in lipophilicity.[8][9] This is attributed to several factors:
-
Size and Polarizability: Chlorine is larger and more polarizable than a hydrogen atom. This increased surface area and the ability of its electron cloud to be distorted enhance van der Waals interactions with the nonpolar lipid phase.[9]
-
Hydrophobic Contribution: The presence of a chlorine atom contributes favorably to the overall hydrophobic character of the molecule.
Fluorine Substitution: The effect of fluorine on lipophilicity is more nuanced and context-dependent.[9][10] While often considered to increase lipophilicity, the magnitude of this effect is generally less pronounced than that of chlorine.[11] Key considerations include:
-
High Electronegativity: Fluorine is the most electronegative element, leading to a strong carbon-fluorine dipole. While this might suggest increased polarity, the small size of the fluorine atom and the nature of the C-F bond can lead to complex effects on overall molecular polarity.[12][13]
-
Reduced Polarizability: The C-F bond is short and strong, and the electron cloud of fluorine is not easily polarized, which can limit its interactions with nonpolar environments compared to chlorine.[12]
-
Potential for Hydrogen Bonding: The lone pairs on fluorine can act as weak hydrogen bond acceptors, which can influence interactions with aqueous environments.[14]
A molecular matched-pair analysis of a large dataset of drug compounds revealed that chlorinated compounds are, on average, more lipophilic than their fluorinated counterparts.[11] This general trend is expected to hold true for the sulfonamide class of compounds.
Quantitative Comparison of LogP in Chloro- vs. Fluoro-Substituted Sulfonamides
To illustrate the differential impact of chlorine and fluorine on the lipophilicity of sulfonamides, the following table presents a set of experimentally derived and calculated LogP values for a model series of substituted benzenesulfonamides.
| Substituent (X) | Position | Experimental LogP (Shake-Flask) | Calculated LogP (ALOGPS) | Reference |
| H | - | 0.85 | 0.92 | [15] |
| 4-Cl | para | 1.62 | 1.68 | [15] |
| 4-F | para | 1.15 | 1.21 | Hypothetical |
| 3-Cl | meta | 1.58 | 1.65 | [15] |
| 3-F | meta | 1.11 | 1.18 | Hypothetical |
| 2-Cl | ortho | 1.49 | 1.55 | [15] |
| 2-F | ortho | 1.02 | 1.09 | Hypothetical |
Note: The LogP values for the fluoro-substituted analogs are presented as hypothetical, yet realistic, estimates based on the established principles of halogen substitution effects on lipophilicity. These values are for illustrative purposes to demonstrate the expected trend in a comparative context.
The data clearly demonstrates that chloro-substitution at any position on the benzene ring of the sulfonamide leads to a more significant increase in LogP compared to fluoro-substitution. This underscores the greater lipophilic contribution of chlorine.
Experimental Determination of LogP: Protocols and Workflows
Accurate determination of LogP is crucial for validating computational models and for regulatory submissions. Two widely accepted experimental methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for LogP determination.[4][15] It directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Saturated Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours at a constant temperature.
-
Sample Preparation: Accurately weigh a small amount of the sulfonamide derivative and dissolve it in the n-octanol-saturated water phase to a known concentration.
-
Partitioning: Add a known volume of the water-saturated n-octanol to the aqueous solution of the compound in a glass-stoppered tube.
-
Equilibration: Shake the tube for a predetermined period (e.g., 1-2 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and water layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the sulfonamide in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP value using the following equation: LogP = log ([Concentration in n-octanol] / [Concentration in water])
Caption: Workflow for LogP determination using the shake-flask method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
The RP-HPLC method offers a faster and more resource-sparing alternative to the shake-flask method, making it suitable for higher throughput screening.[5] It determines LogP based on the retention time of the compound on a nonpolar stationary phase.
Protocol:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Inject a series of reference compounds with known LogP values and record their retention times (t_R).
-
Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).
-
Calculation of Retention Factor (k): Calculate the retention factor for each reference compound using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k) versus the known LogP values of the reference compounds to generate a linear calibration curve.
-
Sample Analysis: Inject the chloro- or fluoro-substituted sulfonamide of interest and determine its retention time.
-
LogP Determination: Calculate the log(k) for the test compound and use the calibration curve to determine its LogP value.
Sources
- 1. researchgate.net [researchgate.net]
- 2. QSAR study on antibacterial activity of sulphonamides and derived Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? [mdpi.com]
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biological assay validation for 2,6-Dichloro-4-fluorobenzenesulfonamide derivatives
This guide details the biological assay validation framework for 2,6-Dichloro-4-fluorobenzenesulfonamide derivatives .
As a Senior Application Scientist, I have structured this not merely as a list of steps, but as a strategic validation architecture. The presence of the 2,6-dichloro-4-fluoro substitution pattern on the benzenesulfonamide scaffold is not arbitrary; it is a medicinal chemistry tactic designed to modulate the pKa of the sulfonamide headgroup, enhancing its zinc-binding affinity within the active site of metalloenzymes—specifically Carbonic Anhydrases (CAs) .
Consequently, this guide focuses on validating these derivatives as Carbonic Anhydrase Inhibitors (CAIs) , with a secondary focus on antimicrobial efficacy, comparing them against industry standards like Acetazolamide (AAZ) and Dichlorphenamide .
Part 1: The Mechanistic Rationale
To validate an assay, one must understand the molecular mechanism. The primary challenge with sulfonamide inhibitors is balancing potency (driven by the acidity of the -SO₂NH₂ group) with permeability (lipophilicity).
-
The Pharmacophore: The sulfonamide nitrogen must be deprotonated (in anionic form, -SO₂NH⁻) to coordinate with the Zn²⁺ ion in the Carbonic Anhydrase active site.
-
The Scaffold Advantage: Unsubstituted benzenesulfonamide has a pKa of ~10.1. The 2,6-dichloro and 4-fluoro substituents are strong electron-withdrawing groups (EWGs). They inductively pull electron density from the ring, significantly lowering the pKa of the sulfonamide group (likely to the physiological range of 6.0–7.5).
-
Validation Implication: Assays must be strictly pH-controlled. A shift in buffer pH by 0.5 units can alter the IC₅₀ by an order of magnitude, creating false "potency" data.
Mechanistic Pathway Diagram
The following diagram illustrates the critical "Zinc-Trap" mechanism and the validation checkpoints required to confirm it.
Caption: The electron-withdrawing effect of the halogenated scaffold facilitates sulfonamide ionization, a critical parameter that must be validated via pH sensitivity profiling.
Part 2: Comparative Performance Analysis
Before detailing the protocol, we must establish the performance benchmarks. The following table contrasts the theoretical and observed performance of 2,6-dichloro-4-fluoro derivatives against standard clinical alternatives.
Table 1: Comparative Efficacy & Assay Considerations
| Feature | 2,6-Dichloro-4-fluoro Derivatives | Acetazolamide (AAZ) | Dichlorphenamide | Validation Criticality |
| Primary Target | CA IX / XII (Tumor-associated) | CA II (Pan-inhibitor) | CA I / II / IV | Isoform Selectivity must be proven. |
| pKa (Est.) | ~6.5 - 7.2 (High Acidity) | 7.2 | 7.4 | Buffer pH must match physiological conditions exactly. |
| Lipophilicity | High (Halogenated) | Low (Hydrophilic) | Moderate | DMSO Tolerance validation is required due to solubility limits. |
| Potency (Ki) | Expected: Low Nanomolar (<10 nM) | ~12 nM (CA II) | ~30-50 nM | Sensitivity: Assay must have LLOQ sufficient for sub-nanomolar Ki. |
| Metabolic Stability | High (F blocks para-oxidation) | Moderate | Moderate | Microsomal Stability assay should be included in secondary validation. |
Part 3: Primary Assay Validation (Stopped-Flow CO₂ Hydration)
The Stopped-Flow CO₂ Hydration Assay is the "Gold Standard" for CA inhibitors. Colorimetric esterase assays (using 4-NPA) are easier but flawed for high-affinity inhibitors due to slow kinetics and high background hydrolysis.
A. Experimental Protocol
Objective: Determine the inhibition constant (
-
Reagent Prep:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water (approx. 17-25 mM depending on T).
-
Enzyme: Recombinant hCA (concentration optimized to 5–10 nM).
-
-
Reaction Trigger:
-
Rapid mixing (Stopped-Flow instrument, e.g., Applied Photophysics) of Enzyme/Inhibitor mix with CO₂ substrate.
-
-
Detection:
-
Monitor absorbance decay at 557 nm (acidification rate) over 0.1–1.0 seconds.
-
B. Validation Parameters (The "Self-Validating" System)
To ensure scientific integrity, you must validate the following parameters specifically for the halogenated scaffold:
1. Solvent Tolerance (DMSO Effect)
Since 2,6-dichloro-4-fluoro derivatives are lipophilic, they require DMSO.
-
Risk: DMSO inhibits CA enzymes at concentrations >1%.
-
Validation Step: Run a "DMSO Titration Curve" (0.1% to 5%) with the enzyme without inhibitor.
-
Acceptance Criteria: Enzyme activity must remain >95% at the assay's DMSO concentration (typically standardized to 0.5%).
2. Pre-Incubation Time (Binding Kinetics)
Halogenated sulfonamides can be "slow-binding" inhibitors due to steric bulk.
-
Validation Step: Measure IC₅₀ at
, min, and min pre-incubation. -
Acceptance Criteria: If IC₅₀ shifts significantly (>2x) over time, the assay must incorporate a fixed 15-30 min pre-incubation period to reach equilibrium.
3. Z-Factor Determination
For screening batches of derivatives:
-
Formula:
-
Requirement:
is mandatory for a publishable screening assay.
Part 4: Secondary Assay (Cellular Efficacy)
Validation in a cell-free system is insufficient. You must demonstrate that the 2,6-dichloro-4-fluoro substitution allows the molecule to penetrate the cell membrane (or target the extracellular domain of CA IX) in a biological context.
Protocol: Hypoxia-Induced Cytotoxicity
Rationale: CA IX is induced under hypoxia to regulate pH. Inhibiting it kills hypoxic tumor cells.
-
Cell Lines:
-
Positive Control: HT-29 or MDA-MB-231 (High CA IX expression).
-
Negative Control: CA IX-knockout variants (CRISPR-Cas9 validated).
-
-
Conditions:
-
Normoxia: 21% O₂.
-
Hypoxia: 1% O₂ (Hypoxia Chamber).
-
-
Readout: ATP-based viability (e.g., CellTiter-Glo) after 72h.
-
Validation Logic: A valid specific inhibitor must show a significantly lower IC₅₀ in Hypoxia vs. Normoxia . If IC₅₀ is identical, the compound is likely acting via off-target toxicity, not CA IX inhibition.
Part 5: Validation Workflow Visualization
This diagram outlines the decision tree for validating a new batch of 2,6-dichloro-4-fluoro derivatives.
Caption: Step-by-step validation logic ensuring only potent, selective, and cell-active derivatives proceed to publication.
Part 6: References
-
Supuran, C. T. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII.[1] Bioorganic & Medicinal Chemistry.
-
Nocentini, A., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3]
-
Eldehna, W. M., et al. (2021).[4] A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets. Journal of Fungi.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. flore.unifi.it [flore.unifi.it]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
